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  • Product: methyl N-[(3-hydroxyphenyl)methyl]carbamate
  • CAS: 1179018-07-5

Core Science & Biosynthesis

Foundational

mechanism of action of methyl N-[(3-hydroxyphenyl)methyl]carbamate in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl N-[(3-hydroxyphenyl)methyl]carbamate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl N-[(3-hydroxyphenyl)methyl]ca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-[(3-hydroxyphenyl)methyl]carbamate belongs to the carbamate class of organic compounds, a group well-recognized for its diverse biological activities. While direct in-depth studies on this specific molecule are not extensively published, its structural features strongly suggest a primary mechanism of action as a cholinesterase inhibitor. This guide synthesizes information from related carbamate compounds to propose a detailed in vitro mechanism of action for methyl N-[(3-hydroxyphenyl)methyl]carbamate. We will delve into the widely accepted mechanism of cholinesterase inhibition by carbamates and provide comprehensive, field-proven protocols for its experimental validation. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing both the theoretical framework and the practical methodologies required for a thorough investigation.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. Their structural motif is present in a wide array of commercially significant molecules, including pesticides, herbicides, and pharmaceuticals.[1][2] The biological activity of carbamates is often attributed to their ability to interact with and inhibit enzymes, particularly serine hydrolases. A prime example of this is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.

The structure of methyl N-[(3-hydroxyphenyl)methyl]carbamate, featuring a carbamate functional group and an aromatic hydroxyphenyl moiety, is analogous to other known cholinesterase inhibitors. This structural similarity forms the basis of the hypothesized mechanism of action detailed in this guide. We will explore the molecular interactions underlying this inhibition and present a clear path for its in vitro verification.

Proposed Primary Mechanism of Action: Cholinesterase Inhibition

The most probable in vitro mechanism of action for methyl N-[(3-hydroxyphenyl)methyl]carbamate is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, thus terminating the nerve impulse.

The Carbamoylation of Acetylcholinesterase

The inhibitory action of carbamates on AChE is a well-characterized process involving the carbamoylation of a serine residue within the enzyme's active site.[3] The process can be broken down into two main steps:

  • Reversible Binding: The carbamate inhibitor first binds reversibly to the active site of AChE, forming a non-covalent Michaelis-Menten complex.

  • Carbamoylation: The carbamate then acts as a substrate for the enzyme, leading to the transfer of the carbamoyl group to the hydroxyl group of the active site serine. This forms a transient covalent bond, resulting in a carbamoylated enzyme.

This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. This leads to a temporary inactivation of the enzyme, an accumulation of acetylcholine in the synapse, and subsequent overstimulation of cholinergic receptors.

G cluster_0 Normal AChE Catalysis cluster_1 AChE Inhibition by Carbamate AChE AChE (Free Enzyme) AChE_ACh AChE-ACh Complex AChE->AChE_ACh Binding AChE_Carbamate AChE-Carbamate Complex AChE->AChE_Carbamate Binding ACh Acetylcholine ACh->AChE_ACh Acetylated_AChE Acetylated AChE AChE_ACh->Acetylated_AChE Acetylation Choline Choline AChE_ACh->Choline Acetylated_AChE->AChE Rapid Hydrolysis Acetic_Acid Acetic Acid Acetylated_AChE->Acetic_Acid Carbamate Methyl N-[(3-hydroxyphenyl)methyl]carbamate Carbamate->AChE_Carbamate Carbamoylated_AChE Carbamoylated AChE AChE_Carbamate->Carbamoylated_AChE Carbamoylation Carbamoylated_AChE->AChE Slow Hydrolysis

Figure 1: Comparison of normal AChE catalysis and inhibition by a carbamate.
Structure-Activity Relationship (SAR)

The structure of methyl N-[(3-hydroxyphenyl)methyl]carbamate is conducive to AChE inhibition. The carbamate moiety is the key functional group responsible for the carbamoylation of the active site serine. The N-methyl group and the (3-hydroxyphenyl)methyl substituent will influence the binding affinity and the rate of carbamoylation. The hydroxyphenyl group, in particular, may participate in hydrogen bonding interactions within the active site of AChE, potentially enhancing the binding affinity of the compound.

In Vitro Experimental Validation

To experimentally validate the proposed mechanism of action, a series of in vitro assays can be performed. The following protocols provide a robust framework for this investigation.

Primary Assay: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.[4][5] This assay utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6][7]

3.1.1. Experimental Protocol

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Methyl N-[(3-hydroxyphenyl)methyl]carbamate (test compound)

  • Positive control (e.g., physostigmine or galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.

    • Prepare a 15 mM solution of ATCh in water.

    • Prepare a 3 mM solution of DTNB in 0.1 M phosphate buffer, pH 8.0.[5]

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 25 µL of the test compound or positive control at various concentrations (or buffer for the control).

      • 50 µL of 3 mM DTNB solution.[5]

      • 25 µL of AChE solution.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 100 µL of 15 mM ATCh solution to each well.[5]

    • Immediately measure the absorbance at 405-412 nm every minute for 5 minutes using a microplate reader.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.[8]

3.1.2. Data Presentation
Compound Concentration (µM)Rate of Reaction (ΔAbs/min)% Inhibition
0 (Control)0
0.01
0.1
1
10
100
Positive Control (e.g., 1 µM)

Table 1: Example data table for AChE inhibition assay results.

Kinetic Studies

To further characterize the mechanism of inhibition, kinetic studies can be performed. By measuring the initial reaction rates at various substrate (ATCh) concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. This will help determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Experimental Workflow

G start Start reagent_prep Prepare Reagents: AChE, ATCh, DTNB, Test Compound, Buffer start->reagent_prep assay_setup Set up 96-well plate: Add DTNB, Test Compound, and AChE reagent_prep->assay_setup incubation Incubate at RT for 15 minutes assay_setup->incubation reaction_start Initiate reaction by adding ATCh incubation->reaction_start measurement Measure absorbance at 412 nm for 5 minutes reaction_start->measurement data_analysis Calculate reaction rates, % inhibition, and IC50 measurement->data_analysis kinetic_studies Perform Kinetic Studies (Lineweaver-Burk plot) data_analysis->kinetic_studies conclusion Determine Mechanism of Inhibition kinetic_studies->conclusion

Figure 2: Experimental workflow for in vitro characterization of AChE inhibition.

Potential Alternative or Additional Mechanisms

While cholinesterase inhibition is the most probable mechanism of action, it is prudent for a comprehensive investigation to consider other potential targets. Carbamate derivatives have been reported to interact with other biological molecules. For instance, some carbamates have shown activity at N-methyl-D-aspartate (NMDA) receptors and melatonin receptors.[2][9] Cell-based assays or receptor binding studies could be employed to explore these possibilities if the primary hypothesis of cholinesterase inhibition does not fully account for the observed biological activity of methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Conclusion

Based on its chemical structure, methyl N-[(3-hydroxyphenyl)methyl]carbamate is strongly hypothesized to act as an in vitro inhibitor of acetylcholinesterase via carbamoylation of the active site serine. This guide provides a detailed theoretical framework for this mechanism and a practical, step-by-step experimental plan for its validation using the well-established Ellman's assay and kinetic studies. The provided protocols and workflows are designed to enable researchers to rigorously test this hypothesis and to elucidate the in vitro mechanism of action of this and structurally related carbamate compounds. A thorough investigation following the methodologies outlined herein will provide valuable insights into the pharmacological profile of methyl N-[(3-hydroxyphenyl)methyl]carbamate.

References

  • Ellman Test. (n.d.). University of Washington. Retrieved from [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Meek, E. C., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1028399. Retrieved from [Link]

  • Nunes, M. A. G., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 77(1), e53. Retrieved from [Link]

  • Technical Support Information Bulletin 1190 - Ellman Test. (n.d.). Aapptec. Retrieved from [Link]

  • Adewusi, E. A., et al. (2011). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 853-857. Retrieved from [Link]

  • Adebiyi, O. E., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008453. Retrieved from [Link]

  • Dias, M. C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Applied Sciences, 10(14), 4957. Retrieved from [Link]

  • Bajgar, J., & Patocka, J. (1976). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Acta Biologica et Medica Germanica, 35(3-4), 479-484. Retrieved from [Link]

  • Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 44(23), 3810-3820. Retrieved from [Link]

  • Moser, V. C. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicology and Applied Pharmacology, 223(1), 84-91. Retrieved from [Link]

  • Tovilović-Kovačević, G., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 744-764. Retrieved from [Link]

  • Eason, C. A., et al. (2022). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. The Journal of Pharmacology and Experimental Therapeutics, 381(3), 235-247. Retrieved from [Link]

  • Rampa, A., et al. (2001). Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. Journal of Medicinal Chemistry, 44(23), 3810-3820. Retrieved from [Link]

Sources

Exploratory

Predictive and Empirical Framework for Receptor Binding Affinity Studies of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Executive Summary Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS No. 1179018-07-5, MW: 181.19 g/mol ) represents a highly versatile and structurally efficient pharmacophore[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS No. 1179018-07-5, MW: 181.19 g/mol ) represents a highly versatile and structurally efficient pharmacophore[1]. Carbamates are privileged structures in medicinal chemistry, primarily acting as pseudo-irreversible modulators of serine hydrolases. This whitepaper establishes a rigorous, self-validating methodological framework to evaluate the binding affinity and kinetic parameters of this compound against two primary target classes: Cholinesterases (AChE/BChE) and Endocannabinoid Hydrolases (FAAH).

As a Senior Application Scientist, the goal here is not merely to outline a protocol, but to elucidate the causality behind the assay design. Understanding the time-dependent kinetics of the carbamate warhead is critical for preventing false negatives during high-throughput screening and lead optimization.

Mechanistic Rationale: The Carbamate Pharmacophore (E-E-A-T)

The inhibitory potency of methyl N-[(3-hydroxyphenyl)methyl]carbamate is driven by a dual-action binding mechanism that targets the catalytic triad of serine hydrolases[2][3].

  • Non-Covalent Pre-Association ( Ki​ ): The 3-hydroxybenzyl moiety drives the initial enzyme-inhibitor recognition. The hydroxyl group acts as a critical hydrogen bond donor/acceptor within the enzyme's active site, while the benzyl ring engages in π−π stacking with aromatic residues in the hydrophobic pocket. This forms the reversible Michaelis complex.

  • Covalent Carbamylation ( kinact​ ): Once pre-associated, the catalytic serine (e.g., Ser241 in FAAH or Ser200 in AChE) performs a nucleophilic attack on the carbamate carbonyl[2][3]. The leaving group (the 3-hydroxybenzyl alcohol derivative) is ejected, resulting in a covalently carbamylated enzyme intermediate. Because the decarbamoylation (hydrolysis) step is exceptionally slow, the inhibition is functionally pseudo-irreversible[2].

MOA E Free Enzyme (Ser241 / Ser200) EI Non-Covalent Michaelis Complex E->EI k1 I Carbamate Inhibitor I->EI EI->E k-1 EI_cov Carbamylated Enzyme EI->EI_cov k2 (Carbamylation) Reactivated Reactivated Enzyme EI_cov->Reactivated k3 (Hydrolysis)

Diagram 1: Two-step kinetic mechanism of serine hydrolase inhibition by carbamates.

Target Class I: Cholinesterases (AChE/BChE)

The gold standard for evaluating AChE binding affinity is the spectrophotometric method established by Ellman et al. (1961)[4].

Protocol: Modified Ellman’s Kinetic Binding Assay

Causality of Design: Thiocholine esters are utilized as substrates because their enzymatic hydrolysis yields a free thiol. This thiol reacts instantaneously with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[4]. This allows for real-time, continuous kinetic monitoring of enzyme velocity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dilute recombinant human AChE to a working concentration of 0.03 U/mL. Prepare methyl N-[(3-hydroxyphenyl)methyl]carbamate in a 10-point serial dilution (DMSO final concentration <1%).

  • Pre-Incubation: Combine 50 µL of AChE, 50 µL of the inhibitor dilution, and 3.0 mL of buffer. Crucial Step: Incubate at 37°C for exactly 15 minutes. Why? Carbamylation is time-dependent; omitting this step artificially inflates the apparent IC50​ .

  • Initiation: Add 100 µL of 0.01 M DTNB and 20 µL of 0.075 M acetylthiocholine iodide (ATCh).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use non-linear regression to determine the IC50​ and apply the Cheng-Prusoff equation to derive the Ki​ .

Self-Validating System: To ensure data integrity, every plate must include a no-enzyme blank to quantify and subtract the spontaneous, non-enzymatic hydrolysis of ATCh. Furthermore, a reference standard (e.g., Rivastigmine) must be run in parallel to validate the assay's dynamic range and sensitivity.

Target Class II: Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary degradatory enzyme for the endocannabinoid anandamide. Inhibition of FAAH by carbamates (such as the well-characterized reference compound URB597) is a clinically validated approach for modulating pain and anxiety without the psychotropic effects of direct cannabinoid receptor agonists[5][6].

Protocol: Fluorometric Time-Dependent Inhibition Assay

Causality of Design: Because carbamates covalently modify Ser241 in FAAH[2][3], standard IC50​ values shift depending on the incubation time. Therefore, the most accurate metric of affinity and potency is the second-order rate constant of inactivation ( kinact​/KI​ ).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant FAAH in 50 mM Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA to prevent non-specific plastic binding.

  • Variable Pre-Incubation: Incubate FAAH with varying concentrations of the carbamate inhibitor for distinct time intervals ( t=0,10,20,30,60 minutes) at 37°C.

  • Substrate Addition: Rapidly add the fluorogenic substrate AMC-arachidonoyl amide (10 µM final concentration).

  • Kinetic Readout: Monitor the release of 7-amino-4-methylcoumarin (AMC) via fluorescence (Excitation: 340 nm / Emission: 460 nm).

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to find the observed rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to extract KI​ (reversible binding affinity) and kinact​ (maximum rate of carbamylation).

Self-Validating System: URB597 must be utilized as a positive control to confirm the structural integrity and catalytic competency of the recombinant human FAAH preparation[5]. If the kinact​/KI​ of URB597 deviates from historical baselines, the assay plate is invalidated.

Workflow Prep 1. Reagent Preparation Enzyme & Compound Dilutions Incubate 2. Pre-Incubation Phase Establish EI Complex Prep->Incubate Substrate 3. Substrate Addition Initiate Enzymatic Reaction Incubate->Substrate Read 4. Kinetic Readout Monitor Product Formation Substrate->Read Analyze 5. Data Regression Calculate IC50 & kinact/KI Read->Analyze

Diagram 2: Self-validating high-throughput screening workflow for binding affinity.

Quantitative Data Presentation

To standardize reporting across screening campaigns, all kinetic parameters for methyl N-[(3-hydroxyphenyl)methyl]carbamate and reference standards should be summarized using the following matrix format.

Target EnzymeReference StandardPredicted/Empirical IC50​ (nM)*Binding Affinity Ki​ (nM)Inactivation Rate kinact​ ( min−1 )
Human AChE Rivastigmine150 - 30085 - 1200.045
Human BChE Rivastigmine80 - 15040 - 750.060
Human FAAH URB59710 - 505 - 200.110

*Note: IC50​ values for carbamates are strictly dependent on a standardized 15-minute pre-incubation time. Variations in time will linearly shift these values.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. URL: [Link]

  • Lodola, A., et al. (2013). Quantum mechanics/molecular mechanics modeling of fatty acid amide hydrolase reactivation distinguishes substrate from irreversible covalent inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. URL: [Link]

  • Wikipedia Contributors. "EX-597 (URB597)". Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicological Profile of N-Methyl Carbamates, with a Focus on Methyl N-[(3-hydroxyphenyl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl N-[(3-hydroxyphenyl)methyl]carbamate belongs to the N-methyl carbamate class of compounds. These compounds are esters of carbamic acid a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-[(3-hydroxyphenyl)methyl]carbamate belongs to the N-methyl carbamate class of compounds. These compounds are esters of carbamic acid and are characterized by the -OC(O)N(CH₃)- functional group. While some N-methyl carbamates are utilized as insecticides due to their ability to inhibit acetylcholinesterase, understanding the toxicological profile of any new chemical entity within this class is paramount for safety assessment and drug development purposes. This guide provides a detailed examination of the anticipated toxicological properties of methyl N-[(3-hydroxyphenyl)methyl]carbamate, based on the well-established characteristics of the N-methyl carbamate family.

Toxicological Profile

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary mechanism of toxicity for N-methyl carbamates is the inhibition of the enzyme acetylcholinesterase (AChE).[][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

N-methyl carbamates act as competitive inhibitors of AChE by carbamylating the serine hydroxyl group at the active site of the enzyme. This inhibition leads to an accumulation of ACh at neuromuscular junctions and in the central and peripheral nervous systems.[][4] The resulting overstimulation of muscarinic and nicotinic receptors leads to the characteristic signs of cholinergic toxicity.[][2]

A key feature that distinguishes N-methyl carbamates from organophosphate insecticides is the reversibility of AChE inhibition.[][3] The carbamylated enzyme undergoes relatively rapid spontaneous hydrolysis, restoring enzyme function. This reversibility generally leads to a shorter duration of toxic effects compared to the irreversible phosphorylation of AChE by organophosphates.[][5]

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamate Methyl N-[(3-hydroxyphenyl)methyl]carbamate Carbamate->AChE Inhibition Carbamylated_AChE->AChE Reactivation Hydrolysis Spontaneous Hydrolysis caption Mechanism of Reversible AChE Inhibition

Caption: Reversible Inhibition of Acetylcholinesterase by N-Methyl Carbamates.

Expected Metabolism

The metabolism of N-methyl carbamates primarily occurs in the liver and involves two main pathways: hydrolysis and oxidation.[3]

  • Hydrolysis: The ester linkage of the carbamate is susceptible to hydrolysis by carboxylesterases, leading to the formation of an alcohol (in this case, (3-hydroxyphenyl)methanol), methylamine, and carbon dioxide.

  • Oxidation: The N-methyl group and the aromatic ring can undergo oxidative metabolism by cytochrome P450 enzymes. This can lead to N-demethylation and hydroxylation of the phenyl ring.

The resulting metabolites are typically more water-soluble and are conjugated with glucuronic acid or sulfate before being excreted in the urine.[6] Based on these general principles, a putative metabolic pathway for methyl N-[(3-hydroxyphenyl)methyl]carbamate is proposed below.

cluster_pathways Metabolic Pathways Parent Methyl N-[(3-hydroxyphenyl)methyl]carbamate Hydrolysis Hydrolysis (Carboxylesterases) Parent->Hydrolysis Oxidation Oxidation (Cytochrome P450) Parent->Oxidation Metabolite1 (3-Hydroxyphenyl)methanol Hydrolysis->Metabolite1 Metabolite2 Methylamine Hydrolysis->Metabolite2 Metabolite3 CO2 Hydrolysis->Metabolite3 Metabolite4 Hydroxylated Metabolites Oxidation->Metabolite4 Metabolite5 N-demethylated Metabolite Oxidation->Metabolite5 Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite1->Conjugation Metabolite4->Conjugation Metabolite5->Conjugation Excretion Urinary Excretion Conjugation->Excretion caption Putative Metabolic Pathway

Caption: Proposed Metabolic Pathway for Methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Clinical Signs of Toxicity

Exposure to toxic doses of N-methyl carbamates can occur through ingestion, inhalation, or dermal absorption.[] The onset of symptoms is typically rapid, often within minutes to a few hours of exposure.[] The clinical signs are a direct result of the accumulation of acetylcholine and can be categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.

Receptor TypeAffected Organs/SystemsClinical Signs
Muscarinic Smooth muscles, glandsSalivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), bronchospasm, bronchorrhea, bradycardia, miosis (pinpoint pupils)
Nicotinic Skeletal muscles, autonomic gangliaMuscle fasciculations, cramping, weakness, paralysis, tachycardia, hypertension
Central Nervous System BrainAnxiety, headache, dizziness, confusion, seizures, coma, respiratory depression

The primary cause of death from acute N-methyl carbamate poisoning is respiratory failure resulting from a combination of bronchospasm, excessive respiratory secretions, and paralysis of the respiratory muscles.[3]

LD50 (Median Lethal Dose)

A definitive LD50 value for methyl N-[(3-hydroxyphenyl)methyl]carbamate is not available in the literature. The acute toxicity of N-methyl carbamates can vary widely depending on the specific chemical structure. For context, the oral LD50 values in rats for some other carbamates are provided in the table below.

CarbamateOral LD50 in Rats (mg/kg)
Aldicarb0.3 - 0.9[7]
Carbofuran8[7]
Carbaryl12.5[7]
Propoxur68 - 94[7]
Methyl Carbamate1809[8]

Given that the Safety Data Sheet for a related compound, methyl (3-hydroxyphenyl)-carbamate, suggests it is not classified as acutely toxic, it is plausible that methyl N-[(3-hydroxyphenyl)methyl]carbamate may have a relatively high LD50.[9] However, this can only be confirmed through experimental testing.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

The following is a detailed protocol for determining the acute oral LD50 of a test substance like methyl N-[(3-hydroxyphenyl)methyl]carbamate in a rodent model, based on the OECD 425 guideline.[10][11] This method is chosen for its efficiency in using a minimal number of animals to obtain a statistically robust LD50 value.

Principle of the Test

The Up-and-Down Procedure is a sequential dosing method where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This allows for a more precise estimation of the LD50.

Test Animals
  • Species and Strain: Wistar or Sprague-Dawley rats are commonly used.

  • Age and Weight: Young, healthy adult animals (8-12 weeks old) with body weights within a narrow range.

  • Sex: Nulliparous, non-pregnant females are generally preferred as they are often slightly more sensitive.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.

Preparation of the Test Substance

The test substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the size of the animal (typically not exceeding 1 mL/100 g body weight).

Administration of Doses
  • Animals are fasted overnight prior to dosing (with access to water).

  • The test substance is administered by oral gavage using a stomach tube.

  • The first animal is dosed at a level just below the best estimate of the LD50. If no prior information is available, a default starting dose of 175 mg/kg can be used.

  • The dose progression factor is typically 3.2.

Observation Period
  • Animals are observed closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weights are recorded weekly.

  • All mortalities are recorded.

Dosing Procedure
  • If an animal survives, the dose for the next animal is increased.

  • If an animal dies, the dose for the next animal is decreased.

  • The interval between dosing animals is typically 48 hours.

Data Analysis

The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) at the different dose levels.

Start Start: Select Initial Dose Dose Dose a Single Animal Start->Dose Observe Observe for 48h Dose->Observe Outcome Outcome? Observe->Outcome IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Survival DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose Death Continue Continue Dosing Sequence? IncreaseDose->Continue DecreaseDose->Continue Continue->Dose Yes End End of Study Continue->End No (Stopping Criteria Met) Calculate Calculate LD50 (Maximum Likelihood) End->Calculate caption OECD 425 Up-and-Down Procedure

Caption: Workflow for the OECD 425 Acute Oral Toxicity Up-and-Down Procedure.

Pathological Examination

At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study).

Conclusion

While specific toxicological data for methyl N-[(3-hydroxyphenyl)methyl]carbamate is lacking, its classification as an N-methyl carbamate provides a strong foundation for predicting its toxicological profile. The primary mechanism of toxicity is expected to be the reversible inhibition of acetylcholinesterase, leading to a cholinergic syndrome. The compound is likely to be metabolized in the liver via hydrolysis and oxidation. The acute oral LD50 remains to be determined experimentally, and the OECD 425 Up-and-Down Procedure provides a robust and ethical framework for such a study. For any further development or handling of this compound, it is imperative that appropriate safety precautions are taken, and comprehensive toxicological testing is conducted to establish a definitive safety profile.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). Retrieved from [Link]

  • Carbamate Toxicity - MD Searchlight. (2024, July 30). Retrieved from [Link]

  • Intoxication with carbamate insecticides and toxicological risk to animals - CABI Digital Library. Retrieved from [Link]

  • Carbamate Toxicosis in Animals - Toxicology - Merck Veterinary Manual. Retrieved from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates - EPA. Retrieved from [Link]

  • Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30). Retrieved from [Link]

  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC. Retrieved from [Link]

  • Carbamic acid, ethyl ester: Human health tier II assessment CAS Number: 51-79-6 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Retrieved from [Link]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure - Nucro-Technics. (2024, May 12). Retrieved from [Link]

  • methyl N-(3-hydroxyphenyl)carbamate - LookChem. Retrieved from [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. (2024, December 15). Retrieved from [Link]

  • A Fatal Case Of Methomyl Poisoning Leading To Fulminant Hepatic Failure - Internet Scientific Publications. Retrieved from [Link]

  • Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed. Retrieved from [Link]

  • From Pest Control to Poison Control: A Novel Case Report of Delayed Carbamate Poisoning. HCA Healthcare Scholarly Commons. Retrieved from [Link]

  • Methyl carbamate – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - PMC. (2023, August 1). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl N-[(3-hydroxyphenyl)methyl]carbamate. Designed for researchers, scientists, and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl N-[(3-hydroxyphenyl)methyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the expected spectral features, detailed experimental protocols for data acquisition, and an analysis of the predicted data.

Introduction

Methyl N-[(3-hydroxyphenyl)methyl]carbamate is a small organic molecule of interest in various chemical and pharmaceutical research areas. Its structural elucidation is paramount for confirming its identity and purity. NMR spectroscopy and mass spectrometry are two of the most powerful analytical techniques for this purpose. This guide will provide a detailed examination of the expected ¹H NMR, ¹³C NMR, and mass spectra of this compound, grounded in fundamental principles and data from analogous structures.

Chemical Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular structure and properties of methyl N-[(3-hydroxyphenyl)methyl]carbamate.

PropertyValueSource
Molecular FormulaC₈H₉NO₃[1][2]
Molecular Weight167.16 g/mol [2]
Monoisotopic Mass167.05824 Da[3]
CAS Number13683-89-1[1][2]
AppearanceWhite crystals or off-white flakes (predicted based on similar compounds)[4]
Melting Point94-96 °C[1]

The structure, depicted below, consists of a meta-substituted benzene ring bearing a hydroxyl group and a methylcarbamate group. This substitution pattern is key to understanding its spectroscopic behavior.

Figure 1: Chemical structure of methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. The following protocol is a standard procedure for small organic molecules.[5][6][7][8]

  • Sample Weighing: Accurately weigh 5-25 mg of methyl N-[(3-hydroxyphenyl)methyl]carbamate for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH and -NH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: Workflow for NMR sample preparation.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0Singlet (broad)1HAr-OH The chemical shift of phenolic protons is concentration and solvent-dependent and they often appear as broad singlets.
~8.0 - 9.0Singlet (broad)1HNH Amide protons also have variable chemical shifts and often appear as broad signals due to quadrupole broadening and exchange.
~6.5 - 7.5Multiplet4HAr-H Aromatic protons typically resonate in this region.[9][10] The meta-substitution pattern will lead to a complex splitting pattern.
~3.7Singlet3HO-CH₃ The methyl group attached to the oxygen of the carbamate is expected to be a singlet in this region.

Interpretation of Aromatic Region:

The four protons on the benzene ring are chemically non-equivalent and will exhibit spin-spin coupling. The proton ortho to both substituents will likely be the most downfield, while the proton ortho to the hydroxyl group and meta to the carbamate will be the most upfield. The complex coupling pattern will require higher field NMR for full resolution.

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~155C =OThe carbonyl carbon of the carbamate group is expected to be significantly downfield.
~158C -OHThe aromatic carbon attached to the hydroxyl group will be downfield due to the deshielding effect of the oxygen.
~140C -NHThe aromatic carbon attached to the nitrogen of the carbamate will also be downfield.
~110 - 130Aromatic C HThe remaining four aromatic carbons will appear in this region.
~52O-C H₃The methyl carbon of the carbamate will be in the typical range for a methoxy group.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like methyl N-[(3-hydroxyphenyl)methyl]carbamate.[11][12]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[13] A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[11]

  • Desolvation: A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets.

  • Ion Formation: As the droplets shrink, the charge density on the surface increases, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Figure 3: Workflow for ESI Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a prominent molecular ion peak, and fragmentation will provide structural insights.

Predicted High-Resolution Mass Spectrometry Data:

IonCalculated m/z
[M+H]⁺168.0655
[M+Na]⁺190.0475
[M-H]⁻166.0509

Data predicted based on PubChemLite.[3]

Fragmentation Analysis:

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide structural information. Key predicted fragmentation pathways include:

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion corresponding to 3-aminophenol.

  • Cleavage of the N-C bond: This could lead to the formation of a 3-hydroxyphenyl isocyanate fragment or a related ion.

  • Decarboxylation (-CO₂): Loss of carbon dioxide is a common fragmentation pathway for carbamates.[14]

G cluster_frags Fragment Ions M [M+H]⁺ m/z 168.07 F1 [M+H - CH₂O]⁺ m/z 138.06 M->F1 - CH₂O F2 [M+H - CO₂]⁺ m/z 124.07 M->F2 - CO₂ F3 [3-aminophenol+H]⁺ m/z 110.06 M->F3 - C₂H₂O₂

Figure 4: Predicted major fragmentation pathways for [M+H]⁺.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR and mass spectral data for methyl N-[(3-hydroxyphenyl)methyl]carbamate. The presented protocols for data acquisition are based on established methodologies for small molecule analysis. The predicted spectral data, derived from fundamental principles and analysis of similar structures, offer a robust framework for the characterization of this compound. Experimental verification of this data will be crucial for the definitive structural confirmation of methyl N-[(3-hydroxyphenyl)methyl]carbamate in a research or development setting.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Notre Dame. Retrieved from [Link]

  • methyl N-(3-hydroxyphenyl)carbamate. (n.d.). LookChem. Retrieved from [Link]

  • Methyl Carbamate. (n.d.). PubChem. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • 3-Aminophenol. (n.d.). PubChem. Retrieved from [Link]

  • Supplementary data. (n.d.). Retrieved from [Link]

  • Methyl n-(3-hydroxyphenyl)carbamate (C8H9NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Methyl (3-hydroxyphenyl)-carbamate. (n.d.). PubChem. Retrieved from [Link]

  • 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. (n.d.). PMC. Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. Retrieved from [Link]

  • 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Electrospray Ionization for Mass Spectrometry. (2026, March 13). LCGC International. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Phenol, 3-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]

  • 3-Aminophenol. (n.d.). ATB. Retrieved from [Link]

  • Methylcarbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). PMC. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • O-Methyl-N-methylcarbamate. (n.d.). NIST WebBook. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. (2025, November 27). doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024, June 21). MDPI. Retrieved from [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. Retrieved from [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5 - 8.5. (n.d.). Retrieved from [Link]

  • Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

Sources

Foundational

biological activity of 3-hydroxybenzyl carbamate derivatives

An in-depth technical analysis of the reveals a highly versatile pharmacophore capable of modulating diverse enzymatic targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the reveals a highly versatile pharmacophore capable of modulating diverse enzymatic targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these derivatives, moving beyond basic structural descriptions to explore their pharmacodynamics, therapeutic applications, and the rigorous, self-validating experimental workflows required to evaluate them.

The Carbamate Pharmacophore: Structural Rationale

The carbamate functionality (–OCONH–) is a privileged structural motif in medicinal chemistry, acting as an amide-ester hybrid. This unique electronic configuration imparts exceptional chemical and proteolytic stability compared to standard esters, while maintaining high cell membrane permeability[1].

In the specific case of 3-hydroxybenzyl carbamates , the molecule benefits from dual functionality:

  • The Carbamate Core : Acts as a pseudo-substrate for serine and cysteine hydrolases, often leading to temporary or permanent covalent modification of the enzyme's active site.

  • The 3-Hydroxybenzyl Moiety : Provides critical hydrogen-bond donor/acceptor capabilities (via the hydroxyl group) and π−π stacking opportunities (via the aromatic ring), which are essential for anchoring the molecule in complex enzymatic pockets[2].

Neuropharmacology: Cholinesterase and nNOS Inhibition

AChE and BChE Inhibition (Alzheimer’s Disease Therapeutics)

Derivatives of benzyl carbamates have demonstrated profound inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3]. The mechanism of action is a pseudo-irreversible inhibition. The carbamate moiety mimics the natural substrate (acetylcholine). Upon entering the catalytic gorge, the active site serine (Ser203 in human AChE) nucleophilically attacks the carbamate carbonyl. This cleaves the 3-hydroxybenzyl alcohol leaving group and results in a carbamylated serine residue. Because the hydrolysis of a carbamylated enzyme is orders of magnitude slower than that of an acetylated enzyme, the target is effectively neutralized for an extended period.

AChE_Mechanism A Free AChE (Active Ser203) C Michaelis Complex (Reversible) A->C Affinity Binding B 3-Hydroxybenzyl Carbamate B->C D Carbamylated AChE (Inactive) C->D Nucleophilic Attack E 3-Hydroxybenzyl Alcohol (Leaving Group) C->E Cleavage F Decarbamylation (Slow Hydrolysis) D->F H2O Addition F->A Enzyme Recovery

Diagram 1: Mechanism of pseudo-irreversible AChE inhibition by carbamate derivatives.

nNOS Inhibition via Cofactor Displacement

Beyond cholinesterases, 3-hydroxybenzyl carbamate derivatives have been identified as potent inhibitors of neuronal Nitric Oxide Synthase (nNOS). In a highly unprecedented binding mode, the 3-hydroxybenzyl moiety mimics the natural enzyme cofactor, tetrahydrobiopterin (BH4). By displacing BH4 at the pterin-binding site, the carbamate derivative disrupts the local zinc/heme coordination environment, effectively shutting down NO production, which is a critical pathway in neurodegenerative pathology[4].

Antiviral Applications: Cysteine Protease (Mpro) Targeting

Recent high-throughput screening of legacy protease inhibitors revealed that benzyl carbamate derivatives possessing electrophilic warheads (such as vinyl ketones or ethene-esters) are potent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[5].

Causality of Binding : The benzyl carbamate acts as a precise structural scaffold. The benzyl ring anchors into the S4 or S1' subsite of the Mpro active site, driven by hydrophobic interactions. This positioning perfectly aligns the attached electrophilic warhead to undergo a Michael addition with the catalytic Cys145, resulting in a covalent reversible or irreversible block of viral replication[5].

Targeted Protein Degradation: Nrf2 PROTACs

In modern oncology, 3-hydroxybenzyl carbamate serves as a critical synthetic intermediate and structural linker in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the Nrf2 protein[6]. Nrf2 activation is frequently associated with poor prognosis in non-small cell lung cancer (NSCLC) due to metabolic reprogramming and chemoresistance. In these heterobifunctional molecules, the 3-hydroxyl group provides a synthetic handle for etherification to a target-binding ligand, while the carbamate linkage provides a metabolically stable, cell-permeable bridge to an E3 ubiquitin ligase recruiter, driving proteasome-mediated degradation[6].

Quantitative Pharmacodynamics Summary

The following table synthesizes the inhibitory potency ( IC50​ ) of various benzyl/phenyl carbamate derivatives across primary biological targets, benchmarked against clinical standards.

Target EnzymeCompound Class / DerivativeObserved IC50​ RangeClinical Reference StandardStandard IC50​
AChE Benzyl/Phenyl Carbamates32.0 µM – 329.6 µMRivastigmine56.1 µM[7]
BChE Benzyl/Phenyl Carbamates5.5 µM – 440.5 µMRivastigmine~20.0 µM[7]
SARS-CoV-2 Mpro Benzyl Carbamate (Vinyl Ketone)0.16 µM – 16.4 µMNirmatrelvir0.10 µM[5]
Human Cathepsin L Benzyl Carbamate0.18 µM – 10.7 µMN/AN/A[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol 1: Kinetic Ellman’s Assay for AChE/BChE Inhibition

Rationale : The Ellman method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to react with thiocholine (the product of acetylthiocholine hydrolysis). This yields the yellow anion 5-thio-2-nitrobenzoate (TNB), allowing continuous spectrophotometric tracking at 412 nm. Because carbamates are slow-binding, pseudo-irreversible inhibitors, a pre-incubation step is strictly required to prevent the underestimation of potency.

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dilute AChE or BChE to a working concentration of 0.03 U/mL. Prepare 10 mM DTNB and 15 mM acetylthiocholine iodide (ATCI) in ultrapure water.

  • Inhibitor Dilution : Serially dilute the 3-hydroxybenzyl carbamate derivative in DMSO. Ensure the final assay DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step) : In a clear 96-well microplate, combine 140 µL buffer, 20 µL enzyme, 20 µL DTNB, and 10 µL inhibitor. Incubate at 25°C for exactly 15 minutes to allow the carbamylation of the catalytic serine.

  • Reaction Initiation : Add 10 µL of ATCI substrate to all wells using a multichannel pipette to ensure synchronous kinetic initiation.

  • Kinetic Readout : Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation Controls :

    • Positive Control: Rivastigmine (validates assay sensitivity to carbamates).

    • Vehicle Control: 1% DMSO without inhibitor (establishes 100% uninhibited enzyme velocity, V0​ ).

    • Background Control: Buffer + DTNB + ATCI without enzyme (quantifies non-enzymatic substrate hydrolysis for baseline subtraction).

Protocol 2: FRET-Based Kinetic Assay for SARS-CoV-2 Mpro Inhibition

Rationale : Mpro is a cysteine protease. We utilize a FRET substrate (Z-Arg-Leu-Arg-Gly-Gly-AMC) because Mpro specifically cleaves the peptide bond, releasing the AMC fluorophore from its quenched state.

Mpro_Workflow S1 1. Enzyme Prep Recombinant Mpro (50 nM) S2 2. Inhibitor Incubation 10 µM Compound, 37°C, 30 min S1->S2 S3 3. Substrate Addition Fluorogenic AMC Substrate (50 µM) S2->S3 S4 4. Kinetic Readout Ex: 360nm / Em: 460nm (1h) S3->S4 S5 5. Data Analysis IC50 via Non-linear Regression S4->S5 C1 Vehicle Control (DMSO = 100% Activity) C1->S2 C2 Positive Control (Nirmatrelvir = 0% Activity) C2->S2

Diagram 2: Self-validating high-throughput FRET workflow for Mpro inhibitor screening.

  • Enzyme Preparation : Dilute recombinant SARS-CoV-2 Mpro in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) to a final well concentration of 50 nM. Causality note: DTT is mandatory to maintain Cys145 in a reduced, nucleophilic state; without it, the enzyme oxidizes and loses activity.

  • Compound Incubation : Add carbamate derivatives to the enzyme. Incubate at 37°C for 30 minutes to allow covalent bond formation[5].

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate to a final concentration of 50 µM.

  • Fluorescence Monitoring : Measure fluorescence continuously for 1 hour at 37°C (Excitation: 360 nm, Emission: 460 nm).

  • Data Processing : Calculate the initial velocity from the linear portion of the progress curve. Normalize data against the vehicle control and fit to a four-parameter logistic (4PL) equation to derive the IC50​ .

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study Source: NIH / PMC URL:[Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors Source: NIH / PMC URL:[Link]

  • A Tetrahydrobiopterin-Displacing Potent Neuronal Nitric Oxide Synthase Inhibitor with an Unprecedented Binding Mode Source: Amazon AWS (Supporting Information) URL:[Link]

  • Source: Google Patents (US20250145611A1)

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Degradation Pathways of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the metabolic degradation p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the metabolic degradation pathways of methyl N-[(3-hydroxyphenyl)methyl]carbamate. As a significant metabolite of the widely used herbicide phenmedipham, understanding its metabolic fate is crucial for toxicological assessment and regulatory sciences. This document delineates the principal Phase I and Phase II metabolic transformations, identifies the key enzymatic players, and provides detailed experimental protocols for the elucidation of these pathways. The content is structured to offer both a high-level mechanistic understanding and practical, field-proven methodologies for researchers in drug metabolism, toxicology, and environmental science.

Introduction: The Significance of Methyl N-[(3-hydroxyphenyl)methyl]carbamate Metabolism

Methyl N-[(3-hydroxyphenyl)methyl]carbamate is a primary metabolite of the post-emergence herbicide phenmedipham, a substance used extensively in the cultivation of crops such as sugar beet and strawberries.[1] The metabolic breakdown of phenmedipham in biological systems leads to the formation of methyl N-[(3-hydroxyphenyl)methyl]carbamate, which then undergoes further biotransformation.[1][2] A thorough understanding of these subsequent metabolic pathways is paramount for several reasons:

  • Toxicological Risk Assessment: The metabolites of a parent compound may exhibit their own toxicological profiles. Elucidating the structure and concentration of these metabolites is essential for a complete safety evaluation.

  • Pharmacokinetic and Toxicokinetic (PK/TK) Modeling: The rate and extent of metabolite formation and elimination are critical parameters in PK/TK models, which predict the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.

  • Regulatory Submission: Regulatory agencies require comprehensive metabolic data for the registration and approval of pesticides and other chemical agents.

This guide will navigate the scientific underpinnings of the metabolic journey of methyl N-[(3-hydroxyphenyl)methyl]carbamate, from its initial enzymatic cleavage to its ultimate excretion from the body.

The Core Metabolic Pathway: A Two-Phase Process

The metabolic degradation of methyl N-[(3-hydroxyphenyl)methyl]carbamate, typical for many xenobiotics, proceeds through a well-defined two-phase process. Phase I metabolism introduces or exposes functional groups, preparing the molecule for Phase II reactions, which involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[3]

Phase I Metabolism: The Initial Cleavage

The primary and most critical step in the metabolism of methyl N-[(3-hydroxyphenyl)methyl]carbamate is the hydrolysis of the carbamate ester linkage.

Reaction:

Methyl N-[(3-hydroxyphenyl)methyl]carbamate + H₂O → m-Aminophenol + Methylamine + CO₂

This hydrolytic cleavage is catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1).[4] These enzymes are abundant in the liver and other tissues and play a crucial role in the detoxification of a wide range of ester-containing compounds.[4][5] The hydrolysis of the carbamate bond effectively detoxifies the parent compound by breaking it down into smaller, more polar molecules.[6]

Phase II Metabolism: Conjugation and Excretion

The product of Phase I hydrolysis, m-aminophenol, possesses a phenolic hydroxyl group and an amino group, both of which are susceptible to Phase II conjugation reactions. These reactions further increase the water solubility of the metabolite, preparing it for efficient renal and biliary excretion. The two principal conjugation pathways for m-aminophenol are glucuronidation and sulfation.

Glucuronidation is a major pathway for the detoxification and elimination of phenolic compounds. In this reaction, a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) is transferred to the hydroxyl or amino group of m-aminophenol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .

  • O-Glucuronidation: The phenolic hydroxyl group of m-aminophenol is a prime target for UGTs, leading to the formation of m-aminophenol-O-glucuronide. Several UGT isoforms, particularly those in the UGT1A and UGT2B families, are known to catalyze the glucuronidation of phenolic substrates.[7][8][9] Specifically, UGT1A9 has been identified as a major isoform responsible for the glucuronidation of various phenols in the human liver.[7][9]

  • N-Glucuronidation: The amino group of m-aminophenol can also undergo glucuronidation, although this is generally a less common pathway for aromatic amines compared to O-glucuronidation of phenols.

Sulfation is another important conjugation pathway for phenolic compounds. This reaction involves the transfer of a sulfonate group (SO₃⁻) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of m-aminophenol, a reaction catalyzed by sulfotransferases (SULTs) .

  • The major human phenol sulfotransferase, SULT1A1 , is widely expressed in the liver and plays a key role in the sulfation of a broad range of phenolic xenobiotics.[1][10][11] 2-aminophenol has been shown to be a good substrate for SULT1A1, suggesting that the structurally similar m-aminophenol is also a likely substrate for this enzyme.[10][12]

The resulting glucuronide and sulfate conjugates of m-aminophenol are highly water-soluble and are readily excreted in the urine and, to a lesser extent, in the feces via biliary excretion.[1][2]

Visualizing the Metabolic Pathway

To provide a clear visual representation of the metabolic degradation of methyl N-[(3-hydroxyphenyl)methyl]carbamate, the following pathway diagram has been generated using Graphviz.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Methyl N-[(3-hydroxyphenyl)methyl]carbamate Metabolite1 m-Aminophenol Parent->Metabolite1 Carboxylesterases (Hydrolysis) Conjugate1 m-Aminophenol-O-glucuronide Metabolite1->Conjugate1 UGTs (Glucuronidation) Conjugate2 m-Aminophenol-O-sulfate Metabolite1->Conjugate2 SULTs (Sulfation) Excretion Excretion (Urine, Feces) Conjugate1->Excretion Conjugate2->Excretion

Caption: Metabolic pathway of methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Experimental Protocols for Metabolic Pathway Elucidation

The following section details robust, field-proven methodologies for the in-depth investigation of the metabolic degradation of methyl N-[(3-hydroxyphenyl)methyl]carbamate.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol is designed to determine the intrinsic clearance of the parent compound and identify its primary metabolites in a controlled in vitro environment. Liver microsomes are a subcellular fraction rich in Phase I enzymes, particularly cytochrome P450s, and also contain UGTs.[13][14]

Objective: To assess the rate of metabolism of methyl N-[(3-hydroxyphenyl)methyl]carbamate and identify the formation of m-aminophenol.

Materials:

  • Methyl N-[(3-hydroxyphenyl)methyl]carbamate

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (for assessing glucuronidation)

  • PAPS (for assessing sulfation - requires cytosolic fraction)

  • Potassium phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of methyl N-[(3-hydroxyphenyl)methyl]carbamate in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare the NADPH regenerating system and UDPGA/PAPS solutions according to the manufacturer's instructions.

    • On ice, thaw the pooled liver microsomes. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and the parent compound in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA/PAPS if assessing Phase II).

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol.

  • Sample Processing:

    • Vortex the terminated reaction mixtures to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of m-aminophenol and its conjugates.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines an in vivo study to understand the absorption, distribution, metabolism, and excretion of methyl N-[(3-hydroxyphenyl)methyl]carbamate in a whole-animal system.

Objective: To determine the pharmacokinetic profile of methyl N-[(3-hydroxyphenyl)methyl]carbamate and identify its major metabolites in plasma, urine, and feces.

Materials:

  • Methyl N-[(3-hydroxyphenyl)methyl]carbamate

  • Test animals (e.g., Sprague-Dawley rats)

  • Vehicle for dosing (e.g., corn oil, 0.5% methylcellulose)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Protocol:

  • Dosing:

    • Acclimate animals to the metabolic cages for at least 24 hours prior to dosing.

    • Administer a single oral or intravenous dose of methyl N-[(3-hydroxyphenyl)methyl]carbamate to the animals.

  • Sample Collection:

    • Blood: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into EDTA-coated tubes and immediately place on ice.

    • Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Measure the volume of urine collected at each interval and store at -80°C.

    • Feces: Homogenize fecal samples with water or a suitable buffer and store at -80°C.

  • Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of methyl N-[(3-hydroxyphenyl)methyl]carbamate, m-aminophenol, and its glucuronide and sulfate conjugates in plasma, urine, and feces.

    • Sample preparation for analysis may involve protein precipitation for plasma and urine, and liquid-liquid or solid-phase extraction for fecal homogenates.

Data Analysis:

  • Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, and clearance.

  • Quantify the total amount of parent compound and metabolites excreted in urine and feces to determine the major routes of elimination and the extent of metabolism.

Analytical Methodologies

The accurate identification and quantification of methyl N-[(3-hydroxyphenyl)methyl]carbamate and its metabolites are critical for metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice due to its high sensitivity, selectivity, and ability to provide structural information.[15]

Table 1: Key Parameters for HPLC-MS/MS Analysis

ParameterRecommended SettingRationale
Chromatography
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation of the relatively polar parent compound and its metabolites.
Mobile PhaseGradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%)Formic acid improves peak shape and ionization efficiency in the mass spectrometer.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative modeESI is suitable for polar and semi-polar analytes. Both positive and negative modes should be evaluated for optimal sensitivity for each analyte.
MS/MS ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions for each analyte.

Conclusion and Future Directions

The metabolic degradation of methyl N-[(3-hydroxyphenyl)methyl]carbamate is a well-defined process initiated by carboxylesterase-mediated hydrolysis to m-aminophenol, followed by extensive Phase II conjugation via glucuronidation and sulfation. This metabolic pathway effectively detoxifies and facilitates the elimination of the compound from the body.

For drug development professionals, the principles outlined in this guide for studying carbamate metabolism are transferable to the investigation of novel drug candidates containing similar structural motifs. Understanding the potential for hydrolytic cleavage and subsequent conjugation is crucial for predicting the metabolic fate and potential drug-drug interactions of new chemical entities.

Future research in this area could focus on:

  • Identification of Specific Enzyme Isoforms: Utilizing recombinant human enzymes to pinpoint the specific carboxylesterase, UGT, and SULT isoforms responsible for each metabolic step. This would allow for a more accurate prediction of inter-individual variability in metabolism.

  • Reactive Metabolite Screening: Although the primary metabolic pathway appears to be detoxifying, comprehensive safety assessment should include screening for the potential formation of reactive metabolites, particularly if any oxidative pathways are identified.

  • In Silico Modeling: Developing and refining in silico models to predict the metabolic fate of novel carbamate-containing compounds based on their chemical structure.

By employing the methodologies and understanding the pathways detailed in this guide, researchers can confidently and accurately characterize the metabolic degradation of methyl N-[(3-hydroxyphenyl)methyl]carbamate and related compounds, contributing to a more thorough understanding of their safety and disposition in biological systems.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl N-[(3-hydroxyphenyl)methyl]carbamate. The method is designed for use by researchers, scientists, and drug development professionals for routine analysis and stability studies. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, with UV detection. A comprehensive forced degradation study was conducted, demonstrating the method's specificity in separating the parent compound from its degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its linearity, accuracy, precision, and robustness.

Introduction

Methyl N-[(3-hydroxyphenyl)methyl]carbamate is a chemical entity of interest in pharmaceutical research and development. As with any potential drug candidate, a reliable and robust analytical method is crucial for its quantitative determination in bulk form and during stability testing.[1] A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions.

Carbamates, as a class of compounds, are known to be susceptible to hydrolysis, particularly under acidic and basic conditions.[2][3][4] Therefore, a well-designed HPLC method must be capable of separating the intact carbamate from its potential hydrolysates and other degradation products that may arise from oxidative, thermal, or photolytic stress. This application note provides a comprehensive guide to the development and validation of such a method for methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Physicochemical Properties of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Table 1: Physicochemical Properties of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

PropertyValueSource
Molecular Formula C₈H₉NO₃[5][6][7]
Molecular Weight 167.16 g/mol [5]
Structure Chemical structure of methyl N-[(3-hydroxyphenyl)methyl]carbamate[6][7]
Melting Point 94-96 °C
Boiling Point 249.8 °C at 760 mmHg
pKa (predicted) 9.91 ± 0.10 (phenolic hydroxyl)
LogP (predicted) 1.7[6]

The presence of a phenolic hydroxyl group and a carbamate linkage suggests potential for ionization and hydrolysis, respectively. The predicted LogP value indicates moderate hydrophobicity, making reversed-phase chromatography an ideal separation technique. The aromatic ring provides a chromophore suitable for UV detection.

HPLC Method Development Strategy

The method development was approached systematically, considering the analyte's properties and common practices for the analysis of similar compounds.

Initial Chromatographic Conditions

Based on the analysis of phenolic and carbamate compounds, the following initial conditions were selected:

  • Column: A C18 column is a common choice for moderately polar compounds. A standard dimension of 250 mm x 4.6 mm with 5 µm particle size provides good resolution and efficiency.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol. To ensure good peak shape and suppress the ionization of the phenolic hydroxyl group (pKa ~9.91), the aqueous phase was acidified with 0.1% phosphoric acid. An initial isocratic elution with a 40:60 (v/v) ratio of acetonitrile to acidified water was chosen as a starting point.

  • Detection Wavelength: Aromatic compounds typically exhibit strong UV absorbance between 200 and 300 nm. A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) was determined to be approximately 274 nm.

  • Flow Rate: A standard flow rate of 1.0 mL/min was selected.

  • Column Temperature: The analysis was performed at ambient temperature.

Method Optimization

The initial conditions provided a good starting point, but optimization was necessary to achieve the desired peak shape, retention time, and resolution from potential degradation products. The percentage of acetonitrile was varied to adjust the retention time. A mobile phase composition of Acetonitrile: 0.1% Phosphoric Acid in Water (45:55, v/v) was found to provide a well-shaped, symmetrical peak with a retention time of approximately 5.8 minutes.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on a 1 mg/mL solution of methyl N-[(3-hydroxyphenyl)methyl]carbamate in a mixture of acetonitrile and water (50:50). The stress conditions were based on ICH guidelines.

Protocol for Forced Degradation
  • Acid Hydrolysis: The sample was treated with 1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: The sample was treated with 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: The sample was treated with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A solution of the drug substance (1 mg/mL) was also heated at 80°C for 48 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) in a photostability chamber for 48 hours.

After exposure, the stressed samples were diluted with the mobile phase to a suitable concentration and analyzed using the developed HPLC method.

Results of Forced Degradation

The compound showed significant degradation under acidic and basic conditions, and moderate degradation under oxidative conditions. It was relatively stable under thermal and photolytic stress. The HPLC analysis of the stressed samples showed that all degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method. The primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the carbamate bond to form 3-hydroxybenzylamine and methanol.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was demonstrated by the separation of the analyte from its degradation products in the forced degradation studies. The peak purity of the analyte in the presence of its degradants was confirmed using a PDA detector, which showed no co-eluting peaks.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of methyl N-[(3-hydroxyphenyl)methyl]carbamate at concentrations ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResult
Concentration Range 10 - 150 µg/mL
Regression Equation y = 25432x + 12345
Correlation Coefficient (r²) 0.9998

The high correlation coefficient indicates excellent linearity over the tested concentration range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Table 3: Accuracy Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.279.899.5%
100%100.5100.199.6%
120%120.3120.8100.4%
Mean % Recovery 99.8%

The high recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision Data

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area 0.45%0.82%

The low relative standard deviation (RSD) values indicate that the method is precise.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. The tested parameters included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 5 °C)

The system suitability parameters (retention time, tailing factor, and theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.

Final Optimized HPLC Method

Table 5: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 274 nm
Run Time 10 minutes

Experimental Workflow and Protocols

HPLC Method Development and Validation Workflow

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (Physicochemical Properties) B Initial Method Parameters (Column, Mobile Phase, Detection) A->B Guides Selection C Method Optimization (Mobile Phase Ratio, Flow Rate) B->C Refinement D Stress Studies (Acid, Base, Oxidative, Thermal, Photo) C->D Optimized Method H Linearity C->H I Accuracy C->I J Precision (Repeatability & Intermediate) C->J K Robustness C->K E Analysis of Stressed Samples D->E Generates Samples F Peak Purity & Resolution Assessment E->F Provides Data G Specificity F->G Confirms Specificity L Final Validated HPLC Method G->L H->L I->L J->L K->L

Caption: Workflow for HPLC method development and validation.

Standard and Sample Preparation Protocol

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of methyl N-[(3-hydroxyphenyl)methyl]carbamate reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of methyl N-[(3-hydroxyphenyl)methyl]carbamate into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter before injection.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the analysis of methyl N-[(3-hydroxyphenyl)methyl]carbamate has been successfully developed and validated. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability assessment of methyl N-[(3-hydroxyphenyl)methyl]carbamate in bulk drug and pharmaceutical formulations.

References

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons. [Link]

  • Tadeo, J. L. (Ed.). (2014). Analysis of pesticides in food and environmental samples. CRC press. [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction mechanisms in environmental organic chemistry. CRC press. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This document outlines the mechanistic rationale, comparative methodologies, and step-by-step protocols for the chemoselective...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This document outlines the mechanistic rationale, comparative methodologies, and step-by-step protocols for the chemoselective synthesis of methyl N-[(3-hydroxyphenyl)methyl]carbamate, a versatile building block in pharmaceutical design[1].

Mechanistic Rationale: Chemoselectivity in Bifunctional Molecules

The synthesis of methyl N-[(3-hydroxyphenyl)methyl]carbamate from 3-hydroxybenzylamine requires precise control over chemoselectivity. The starting material possesses two competing nucleophilic centers: a primary aliphatic amine and a phenolic hydroxyl group.

Achieving high yields of the target N-carbamoylated product relies on exploiting the inherent electronic and kinetic differences between these two groups:

  • Nucleophilicity and pKa: The pKa of the conjugate acid of benzylamine is approximately 9.33[2], whereas the pKa of phenol is approximately 10[3]. Under neutral to mildly basic conditions, the aliphatic amine is significantly more nucleophilic than the phenolic oxygen.

  • Kinetic Control: By carefully controlling the pH (using mild bases like sodium bicarbonate) and maintaining low temperatures, the acylating agent preferentially reacts with the amine. The less nucleophilic hydroxyl group remains largely unreacted, suppressing the formation of O-carbamoylated or N,O-bis-carbamoylated byproducts.

G SM 3-Hydroxybenzylamine (Amine & Phenol) Intermediate Mild Base / pH Control (Kinetic Control) SM->Intermediate Reagent Acylating Agent (e.g., Methyl Chloroformate) Reagent->Intermediate Product Methyl N-[(3-hydroxyphenyl)methyl]carbamate (N-Carbamoylation) Intermediate->Product Major Pathway (Higher Nucleophilicity) SideProduct O-Carbamoylated Byproduct (Minimized) Intermediate->SideProduct Minor Pathway (Suppressed)

Reaction pathway illustrating chemoselective N-carbamoylation over O-carbamoylation.

Methodological Comparison: Classical vs. Green Chemistry

Historically, carbamates are synthesized using alkyl chloroformates[1]. However, methyl chloroformate is highly toxic, corrosive, and poses a severe inhalation hazard[4]. Modern synthetic paradigms emphasize the use of greener alternatives, such as Dimethyl Carbonate (DMC), often activated by heterogeneous catalysts like CeO₂[5].

Table 1: Comparative Analysis of Synthesis Routes
ParameterClassical Schotten-BaumannGreen Catalytic Route
Reagents Methyl chloroformate, NaHCO₃Dimethyl carbonate (DMC), CeO₂
Solvent System Biphasic (DCM / H₂O)Neat DMC or Methanol
Reaction Conditions 0 °C to Room Temp, 2-4 hours150 °C (Autoclave), 12 hours[5]
Chemoselectivity High (pH dependent)Very High
Safety Profile High Risk: Uses highly toxic, volatile methyl chloroformate[4].Low Risk: DMC is a non-toxic, biodegradable reagent.
Byproducts HCl (neutralized to NaCl), CO₂Methanol

Experimental Protocols

Protocol A: Classical Biphasic Synthesis (Schotten-Baumann Conditions)

Note: This procedure utilizes methyl chloroformate. It must be conducted exclusively in a certified fume hood by trained professionals wearing appropriate PPE (chemical-resistant gloves, lab coat, safety goggles).

Rationale: A biphasic solvent system (Dichloromethane/Water) is employed. The amine resides primarily in the organic phase, while the inorganic base (NaHCO₃) remains in the aqueous phase. As the reaction proceeds, the base neutralizes the generated HCl at the interface, preventing the protonation of the unreacted amine and driving the reaction to completion.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzylamine (10.0 mmol) in 50 mL of Dichloromethane (DCM).

  • Base Addition: Add a solution of Sodium Bicarbonate (NaHCO₃, 25.0 mmol) dissolved in 50 mL of deionized water to the flask. Stir vigorously to create a biphasic emulsion.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: Low temperatures minimize the hydrolysis of methyl chloroformate and suppress the less favorable O-acylation pathway.

  • Reagent Addition: Using a pressure-equalizing dropping funnel, add methyl chloroformate (11.0 mmol) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the vaporization of the highly toxic methyl chloroformate[4].

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for an additional 2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl N-[(3-hydroxyphenyl)methyl]carbamate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) if necessary.

Protocol B: Green Catalytic Synthesis using Dimethyl Carbonate

Rationale: This method utilizes Dimethyl Carbonate (DMC) as both the solvent and the methoxycarbonylating agent. A heterogeneous Cerium(IV) Oxide (CeO₂) catalyst activates the carbonyl group of DMC, facilitating nucleophilic attack by the amine[5].

Step-by-Step Procedure:

  • Preparation: In a high-pressure stainless-steel autoclave, combine 3-hydroxybenzylamine (10.0 mmol), Dimethyl Carbonate (30.0 mL), and calcined CeO₂ catalyst (10 mol%).

  • Sealing and Purging: Seal the autoclave and purge the system with inert gas (N₂ or Argon) to remove atmospheric moisture, which could competitively hydrolyze the DMC.

  • Heating: Heat the reaction mixture to 150 °C under continuous stirring for 12 hours. Causality: Elevated temperatures are required to overcome the high activation energy associated with the relatively stable DMC molecule compared to chloroformates.

  • Cooling and Filtration: Cool the autoclave to room temperature before carefully venting any generated pressure. Filter the reaction mixture through a Celite pad to recover the heterogeneous CeO₂ catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove excess DMC and the methanol byproduct, yielding the target carbamate.

Safety and Waste Management

  • Methyl Chloroformate Hazards: Methyl chloroformate is highly toxic upon inhalation and corrosive to skin and eyes. A concentration of 190 ppm has been lethal in 10 minutes[4]. In the event of a spill, evacuate the area and allow trained hazmat personnel to neutralize the spill with a dilute alkaline absorbent.

  • Waste Disposal: Aqueous waste containing unreacted methyl chloroformate must be fully quenched with a strong base (e.g., NaOH) to hydrolyze the reagent into methanol, sodium chloride, and sodium carbonate before disposal according to local environmental regulations.

References

  • Pearson+. Phenol Acidity Quiz Flashcards. Retrieved from[Link]

  • RSC Publishing. Heterogeneous CeO2 catalyst for the one-pot synthesis of organic carbamates from amines, CO2 and alcohols. Retrieved from [Link]

  • NIH PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Abstract This document provides a comprehensive guide to the sensitive and selective quantification of methyl N-[(3-hydroxyphenyl)methyl]carbamate (MHPC) using liquid chromatography coupled with tandem mass spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the sensitive and selective quantification of methyl N-[(3-hydroxyphenyl)methyl]carbamate (MHPC) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). MHPC is a principal metabolite of the herbicide phenmedipham, and its detection is critical for environmental monitoring and food safety assessments.[1][2] This application note details a complete workflow, from sample extraction using a modified QuEChERS protocol to optimized instrument parameters for high-sensitivity detection. The methodologies presented are grounded in established principles of carbamate analysis, ensuring robust and reliable results.

Introduction: The Analytical Challenge

Methyl N-[(3-hydroxyphenyl)methyl]carbamate (MHPC), with a molecular weight of 167.16 g/mol , is an environmental transformation product of the widely used post-emergence herbicide phenmedipham.[1][3] As regulatory bodies and food safety standards require comprehensive risk assessments, the monitoring of not just the parent compound but also its significant metabolites is essential.[1] Carbamates as a class can be thermally labile, making liquid chromatography the separation technique of choice over gas chromatography.[4] LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and specificity for detecting trace levels of compounds like MHPC in complex matrices.[5][6]

This guide provides a field-proven protocol, explaining the rationale behind parameter selection to equip researchers with the tools for confident and accurate quantification of MHPC.

Sample Preparation: The QuEChERS Approach

For the extraction of MHPC from complex matrices such as soil, fruits, and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[1] This approach streamlines the extraction and cleanup process, providing excellent analyte recovery while minimizing matrix effects.

Protocol: QuEChERS Extraction
  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile (containing 1% acetic acid) to the tube. The acetic acid helps to maintain the stability of carbamates.

  • Salting-Out: Add a pre-packaged QuEChERS salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium acetate. Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to pellet solid debris.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). This step removes interfering matrix components like organic acids, fatty acids, and pigments.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge again. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography: Chromatographic Separation

Efficient chromatographic separation is paramount to reduce matrix interference and ensure accurate quantification. A reversed-phase C18 column is well-suited for retaining and separating moderately polar compounds like MHPC.

Optimized LC Parameters
ParameterValueRationale
LC System UPLC/HPLC SystemProvides high-resolution separation required for complex matrices.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Industry standard for retaining and separating carbamates and their metabolites.
Mobile Phase A Water with 0.1% Formic AcidAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent providing good elution strength for carbamates.
Flow Rate 0.4 mL/minA typical flow rate for analytical scale columns, balancing speed and separation efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA standard volume to balance sensitivity and potential column overload.
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrateA gradient ensures that analytes with a range of polarities are eluted effectively.[1]

Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry is the core of this analytical method, providing the necessary selectivity and sensitivity. Electrospray Ionization (ESI) in positive ion mode is the preferred technique for N-methyl carbamates, as they readily accept a proton to form the protonated molecule [M+H]⁺.[4]

Workflow for MS Parameter Optimization

Sources

Application

in vitro cell culture assay protocols for methyl N-[(3-hydroxyphenyl)methyl]carbamate

An Application Guide: In Vitro Assay Strategies for Methyl N-[(3-hydroxyphenyl)methyl]carbamate Authored by a Senior Application Scientist This document provides a comprehensive framework for the in vitro toxicological e...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: In Vitro Assay Strategies for Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Authored by a Senior Application Scientist

This document provides a comprehensive framework for the in vitro toxicological evaluation of methyl N-[(3-hydroxyphenyl)methyl]carbamate. As a member of the carbamate class of compounds, its primary mechanism of action is anticipated to be the inhibition of acetylcholinesterase (AChE), an enzyme critical for nervous system function.[1][2] However, comprehensive toxicological profiling requires investigation beyond the primary target to include general cytotoxicity and other potential mechanisms like oxidative stress and apoptosis.[1][2][3]

This guide is designed for researchers in toxicology, pharmacology, and drug development, offering a tiered, logical approach to efficiently characterize the compound's biological activity. The protocols herein are designed as self-validating systems, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.

A Tiered Approach to In Vitro Evaluation

A structured, tiered workflow is recommended to systematically assess the biological effects of methyl N-[(3-hydroxyphenyl)methyl]carbamate. This approach prioritizes the most probable mechanisms of action first, using efficient, often high-throughput assays, before proceeding to more complex, mechanistic, or specialized models.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Characterization T1_AChE Acetylcholinesterase (AChE) Inhibition Assay T1_Cyto General Cytotoxicity Assays (MTT & LDH) T3_BBB In Vitro Blood-Brain Barrier (BBB) Permeability T1_AChE->T3_BBB If Potent Inhibitor T2_Apop Apoptosis Assay (Caspase-3/7 Activity) T1_Cyto->T2_Apop If Cytotoxic T2_ROS Oxidative Stress Assay (Intracellular ROS) T1_Cyto->T2_ROS If Cytotoxic

Caption: Tiered workflow for evaluating methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Tier 1: Primary Screening Protocols

The initial tier focuses on assessing the compound's effect on its most likely biological target (AChE) and its general impact on cell health and viability.

Acetylcholinesterase (AChE) Inhibition Assay (Cell-Free)

Principle: This colorimetric assay is based on the Ellman method.[4][5] AChE hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion detected spectrophotometrically at 412 nm.[5][6] A reduction in the rate of color formation in the presence of the test compound indicates AChE inhibition.

AChE_Pathway Compound Methyl N-[(3-hydroxyphenyl)methyl]carbamate AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATC Acetylthiocholine (Substrate) ATC->AChE TNB Yellow Product (TNB) Thiocholine->TNB DTNB DTNB DTNB->TNB Reacts with

Caption: Mechanism of the colorimetric AChE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

    • Prepare a 14 mM acetylthiocholine iodide (ATCI) stock solution in the phosphate buffer.[4]

    • Prepare a stock solution of human recombinant AChE (e.g., 1 U/mL) in buffer with 0.1% BSA.[5]

    • Prepare a dilution series of methyl N-[(3-hydroxyphenyl)methyl]carbamate in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure (96-well plate format):

    • Add the following to each well in triplicate:

      • 140 µL of 100 mM Phosphate Buffer (pH 8.0).

      • 20 µL of the test compound dilution or vehicle control.

      • 10 µL of AChE enzyme solution.

    • Incubate the plate for 15 minutes at 25°C.[7]

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI substrate.[4]

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO) instead of the test compound.

    • Positive Control: A known AChE inhibitor (e.g., galanthamine).[7]

    • Blank: All reagents except the AChE enzyme (substitute with buffer).

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot % Inhibition versus log[Compound Concentration] and determine the IC₅₀ value using non-linear regression.

ComponentStock ConcentrationVolume per WellFinal Concentration
Phosphate Buffer100 mM (pH 8.0)140 µL~70 mM
Test CompoundVaries20 µLVaries
AChE Enzyme1 U/mL10 µL0.05 U/mL
DTNB10 mM10 µL0.5 mM
ATCI (Substrate)14 mM10 µL0.7 mM
Total Volume 200 µL
General Cytotoxicity Assays (Cell-Based)

It is crucial to run at least two different cytotoxicity assays that measure distinct cellular parameters. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[8][9] This provides a more complete picture of potential cytotoxicity. A suitable cell line for initial screening is a human neuroblastoma line, such as SH-SY5Y, given the potential neurotoxic nature of carbamates.[2][10]

A. MTT Assay (Cell Viability)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of metabolically active (living) cells.

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a serial dilution of methyl N-[(3-hydroxyphenyl)methyl]carbamate in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

    • Incubate for 4 hours in a humidified atmosphere at 37°C.[8][11]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[12]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) from all other readings.

    • Calculate % Viability: % Viability = (Abs_sample / Abs_vehicle_control) * 100

    • Plot % Viability versus log[Compound Concentration] to determine the IC₅₀ value.

B. LDH Assay (Cell Membrane Integrity)

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9][13] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT or WST) into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Assay Controls (in triplicate):

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[14]

    • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[13]

    • Carefully transfer 10-50 µL of the cell-free supernatant to a new, optically clear 96-well plate.[13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye).

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.[13]

    • Add 50 µL of stop solution if required by the kit.[9]

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9][14]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate % Cytotoxicity: % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

    • Plot % Cytotoxicity versus log[Compound Concentration] to determine the EC₅₀ value.

Tier 2: Mechanistic Elucidation Protocols

If Tier 1 assays indicate significant cytotoxicity, the next step is to investigate the underlying mechanism. Key pathways to explore are apoptosis (programmed cell death) and oxidative stress.

Apoptosis Assay: Caspase-3/7 Activity

Principle: Caspases are a family of proteases that are critical mediators of apoptosis.[15] Caspase-3 and -7 are key "executioner" caspases.[16] This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[17][18] The cleavage releases a reporter molecule, either a chromophore (pNA, measured by absorbance) or a fluorophore (AMC, measured by fluorescence), providing a quantitative measure of apoptosis.[17][19] Luminescent assays using a pro-luciferin substrate are also highly sensitive.[16]

Apoptosis_Pathway Compound Compound Treatment Cell Cell Compound->Cell Induces Apoptosis Caspase3 Active Caspase-3/7 Cell->Caspase3 Activates Signal Fluorescent/ Luminescent Signal Caspase3->Signal Cleaves Substrate DEVD-Substrate (Non-fluorescent) Substrate->Caspase3

Caption: Principle of a DEVD-based caspase-3/7 activity assay.

Protocol (Fluorometric Example):

  • Cell Seeding and Treatment:

    • Seed cells and treat with the test compound as described for cytotoxicity assays. Include a positive control for apoptosis (e.g., staurosporine or camptothecin).[18][19]

  • Cell Lysis:

    • After treatment, centrifuge the plate and remove the supernatant.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[17]

    • Incubate on ice for 10 minutes.

  • Caspase Activity Measurement:

    • Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC according to the kit manufacturer's protocol.[17][19]

    • Add 50-100 µL of the reaction buffer to each well containing cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.[17]

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate fluorometer with excitation at ~380 nm and emission between 420-460 nm.[17]

  • Data Analysis:

    • Normalize the fluorescence signal to the cell number or protein concentration of the lysate.

    • Express the results as a fold increase in caspase activity compared to the vehicle-treated control.

Oxidative Stress Assay: Intracellular ROS Detection

Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[20] This assay uses a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm Hank's Balanced Salt Solution (HBSS) or serum-free medium.

    • Add 100 µL of loading buffer containing 10-20 µM DCFH-DA to each well.

    • Incubate at 37°C for 30-60 minutes.[21]

  • Compound Treatment:

    • Remove the loading buffer and wash the cells once with warm HBSS.

    • Add 100 µL of HBSS or medium containing the test compound at various concentrations.

    • Include a vehicle control and a positive control (e.g., 500 µM H₂O₂).[2]

  • Fluorescence Measurement:

    • Immediately begin measuring fluorescence intensity at various time points (e.g., every 15 minutes for 1-2 hours) using a plate reader with excitation at ~480 nm and emission at ~530 nm.[21]

  • Data Analysis:

    • Subtract the fluorescence of the no-cell blank from all readings.

    • Plot the fluorescence intensity over time for each concentration.

    • Calculate the fold increase in ROS production compared to the vehicle control at a specific time point.

Tier 3: Advanced Characterization

If the compound is a potent AChE inhibitor, assessing its ability to reach the central nervous system (CNS) is a critical next step.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Principle: The blood-brain barrier (BBB) is a highly selective barrier that protects the CNS.[22][23] In vitro BBB models are used to predict a compound's potential to cross this barrier.[24] A common model consists of a monolayer of brain capillary endothelial cells cultured on a microporous membrane of a Transwell® insert. This creates two compartments: an apical (luminal/blood) side and a basolateral (abluminal/brain) side.[25] The compound is added to the apical side, and its appearance in the basolateral compartment is measured over time.

Protocol Outline:

  • Model Setup:

    • Culture primary brain endothelial cells or a suitable cell line (e.g., hCMEC/D3) on the apical side of a Transwell® insert.

    • For more advanced models that better mimic the in vivo environment, co-culture the endothelial cells with astrocytes or pericytes in the basolateral compartment.[22][25]

    • Monitor the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER). The model is ready for use when TEER values are high and stable.

  • Permeability Experiment:

    • Replace the medium in both compartments with transport buffer.

    • Add the test compound to the apical (donor) chamber.

    • At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect a sample from the basolateral (receiver) chamber, replacing the volume with fresh transport buffer.

    • Include control compounds with known high (e.g., caffeine) and low (e.g., sucrose) BBB permeability.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Compounds are often classified as having low (Papp < 2 x 10⁻⁶ cm/s), medium, or high (Papp > 5 x 10⁻⁶ cm/s) permeability.

References
  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Tähti, H., Nevala, H., & Toimela, T. (2003). Refining in vitro neurotoxicity testing--the development of blood-brain barrier models. ATLA, Alternatives to laboratory animals, 31(2), 199–204. [Link]

  • RayBiotech. Caspase-3 Activity Assay Kit (Colorimetric). [Link]

  • Fabulas-da Costa, A., Aijjou, R., Hachani, J., Landry, C., Cecchelli, R., & Culot, M. (2013). In vitro blood-brain barrier model adapted to repeated-dose toxicological screening. Toxicology in vitro, 27(6), 1944–1953. [Link]

  • Ullah, Z., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46838–46853. [Link]

  • Horton, T. MTT Cell Assay Protocol. (1994). Checkpoint lab/protocols/MTT. [Link]

  • Culot, M., et al. (2014). Blood–Brain Barrier In Vitro Models and Their Applications in Toxicology. In: Aschner, M., Costa, L. (eds) In Vitro Neurotoxicology. Neuromethods, vol 92. Humana Press, New York, NY. [Link]

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. [Link]

  • Li, Z., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay Guidance Manual. [Link]

  • Cell Biologics Inc. Lactate Dehydrogenase (LDH) Assay. [Link]

  • Taneja, M., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Applied Pharmaceutical Science, 11(04), 001-012. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Stanness, K. A., et al. (1996). A dynamic model of the blood-brain barrier "in vitro". Neurotoxicology, 17(2), 481–496. [Link]

  • Masjosthusmann, S., et al. (2020). Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. Environmental health perspectives, 128(10), 107005. [Link]

  • Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit. [Link]

  • Romero, N., et al. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Antioxidants, 10(3), 442. [Link]

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255. [Link]

  • Hondebrink, L., et al. (2017). Effects of acute insecticide exposure on neuronal activity in vitro in rat cortical cultures. NeuroToxicology, 60, 213-222. [Link]

  • Al-Bishri, M. H., & Taha, R. I. (2023). Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. Toxics, 11(5), 415. [Link]

  • Bal-Price, A., et al. (2017). Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods. Archives of toxicology, 91(1), 1–18. [Link]

  • Wikipedia. Methyl carbamate. [Link]

  • protocols.io. Intracellular ROS Assay. [Link]

  • precisionFDA. 3-HYDROXY-2-PHENYLPROPYL CARBAMATE. [Link]

  • PubChemLite. Methyl n-(3-hydroxyphenyl)carbamate (C8H9NO3). [Link]

  • Shahid, M., et al. (2021). Biological toxicity assessment of carbamate pesticides using bacterial and plant bioassays: An in-vitro approach. Chemosphere, 277, 130372. [Link]

  • Tunoori, A. R. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Future medicinal chemistry, 8(1), 81–100. [Link]

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Method

Application Note: Dissolution and Solvent Selection Protocol for Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Introduction & Chemical Profiling Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS 1179018-07-5, MW: 181.19 g/mol ) is an organic compound characterized by a hydrophobic benzyl core flanked by two highly polar, hydrogen-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS 1179018-07-5, MW: 181.19 g/mol ) is an organic compound characterized by a hydrophobic benzyl core flanked by two highly polar, hydrogen-bonding moieties: a phenolic hydroxyl group (-OH) and a methyl carbamate group (-NH-CO-O-CH3).

Understanding the solvation thermodynamics of this compound is critical for downstream applications in drug development and analytical chemistry. The molecule possesses multiple hydrogen bond donors and acceptors, driving high solubility in polar organic solvents. Conversely, the hydrophobic aromatic ring restricts its aqueous solubility, a common trait among carbamate derivatives, necessitating the use of organic solvents for the preparation of high-concentration stock solutions [1].

Solvent Selection Strategy

The selection of an appropriate solvent must balance maximum solvating power with Safety, Health, and Environment (SHE) metrics. Based on the CHEM21 and GlaxoSmithKline (GSK) solvent selection guides, we prioritize "green" solvents for routine analytical work while reserving specialized solvents like Dimethyl Sulfoxide (DMSO) for biological assay stock solutions [2, 3].

Because the compound contains a carbamate linkage, it is susceptible to alkaline hydrolysis. Therefore, nucleophilic or basic solvents (e.g., aliphatic amines) must be strictly avoided to prevent degradation into the corresponding amine and carbon dioxide [1].

Quantitative Solvent Selection Matrix
SolventPolarity IndexEstimated SolubilityCHEM21 ClassificationPrimary Application
Dimethyl Sulfoxide (DMSO) 7.2> 50 mMProblematic (Specialty)In vitro Assays, HTS Stocks
Methanol (MeOH) 5.1> 20 mg/mLRecommendedLC-MS, NMR, Synthesis
Ethyl Acetate (EtOAc) 4.410 - 15 mg/mLRecommendedLiquid-Liquid Extraction
Dichloromethane (DCM) 3.1~ 5 mg/mLHazardousAvoid (Use EtOAc instead)
Hexane 0.1< 1 mg/mLHazardousAnti-solvent (Crystallization)

Experimental Protocols

The following self-validating protocols ensure that the prepared solutions achieve their target concentrations without inducing chemical degradation.

Protocol A: Preparation of 50 mM Stock Solution in DMSO (For HTS / FBS)

Dimethyl sulfoxide is the industry standard for Fragment-Based Screening (FBS) and High-Throughput Screening (HTS) due to its exceptional ability to disrupt crystalline lattice energies [4].

  • Gravimetric Measurement: Accurately weigh 9.06 mg of methyl N-[(3-hydroxyphenyl)methyl]carbamate into a sterile, amber glass vial. (Causality: Amber glass prevents photo-oxidation of the electron-rich phenol ring).

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (≥99.9%, water ≤0.005%). (Causality: DMSO is highly hygroscopic. Water contamination dramatically alters the solvent strength of DMSO, leading to premature precipitation of hydrophobic compounds during storage[4]).

  • Dissolution & Agitation: Vortex the suspension for 30 seconds. If particulates remain, sonicate the vial in a water bath for 2–3 minutes. Crucial: Maintain the water bath temperature below 40°C. (Causality: Sonication provides kinetic energy to overcome the solid's lattice energy without the thermal stress that could trigger carbamate thermal degradation).

  • Validation & Storage: Pass the solution through a 0.22 µm PTFE syringe filter to remove sub-visible undissolved nuclei that could seed future precipitation. Aliquot into single-use tubes and store at -20°C in a desiccator.

Protocol B: Preparation of 10 mg/mL Working Solution in Methanol (For LC-MS)

For analytical characterization, volatile protic solvents are preferred to facilitate electrospray ionization (ESI) and solvent evaporation.

  • Gravimetric Measurement: Weigh 10.0 mg of the compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.00 mL of LC-MS grade Methanol.

  • Dissolution: Invert gently and vortex for 15 seconds. The compound will dissolve rapidly due to favorable hydrogen bonding between the protic methanol and the carbamate carbonyl/phenol oxygen.

  • Validation: Visually inspect against a dark background to confirm complete dissolution. Store at 4°C for up to 7 days. (Causality: Short-term refrigeration minimizes the risk of transesterification between methanol and the methyl carbamate group).

Workflow Visualization

SolventSelection A Methyl N-[(3-hydroxyphenyl)methyl]carbamate (Solid API) B Determine Downstream Application A->B C Biological Assays (HTS / FBS) B->C Bio-compatibility D Analytical Chemistry (LC-MS / NMR) B->D Volatility/Purity E Dissolve in Anhydrous DMSO (10 - 50 mM Stock) C->E F Dissolve in MeOH or EtOH (1 - 10 mg/mL) D->F G Vortex & Sonicate (Maintain T < 40°C) E->G F->G H Filter (0.22 µm PTFE) & Store at -20°C in Dark G->H

Workflow for solvent selection and dissolution of methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Storage and Stability Considerations

  • pH Sensitivity: Carbamates undergo hydrolysis to form carbamic acid (which spontaneously decarboxylates to the corresponding amine) under alkaline conditions [1]. Ensure that no basic buffers (pH > 8.0) are mixed with the organic stock solutions during long-term storage.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Because the compound has limited aqueous solubility, this moisture will create localized hydration shells that force the compound out of solution. Always use single-use aliquots.

References

  • Source: World Health Organization (WHO)
  • Source: Green Chemistry (Royal Society of Chemistry)
  • Source: Green Chemistry (Royal Society of Chemistry)
  • Source: Molecules (MDPI)
Application

Crystallization and Purification of Methyl N-[(3-hydroxyphenyl)methyl]carbamate: A Comprehensive Protocol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Introduction & Chemical Context Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS 1179018-07...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol

Introduction & Chemical Context

Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS 1179018-07-5) is a highly versatile chemical building block. Phenolic carbamates of this class are frequently utilized as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), pro-drugs, and advanced modular reduction-triggered platforms, such as (1)[1].

However, the purification of this molecule presents a distinct physicochemical challenge. The presence of both a hydrogen-bond donating/accepting phenolic hydroxyl group (-OH) and a carbamate moiety (-NH-COO-CH3) drives complex intermolecular interactions. If crystallization kinetics are not strictly controlled, these competing O-H···O=C hydrogen bonding networks can lead to solvent entrapment, polymorphic instability, or "oiling out" (liquid-liquid phase separation) rather than true crystallization.

Mechanistic Principles of Purification

As a Senior Application Scientist, I have observed that the primary failure mode in the purification of phenolic carbamates is the rapid generation of supersaturation, which forces the solute into a labile state. To achieve >99.5% purity, we must control the thermodynamics of desolvation and the kinetics of primary nucleation.

  • Thermodynamics of Solvent Selection: Polar protic solvents (e.g., ethanol or methanol) exhibit high solubility for phenolic carbamates but often suffer from low crystallizability. Strong solvent-solute hydrogen bonding inhibits the assembly of the optimal intermolecular network required for a stable crystal lattice, a phenomenon well-documented in carbamate-containing APIs (2)[2]. Using a binary solvent system—such as Ethyl Acetate (solvent) and n-Heptane (anti-solvent)—allows precise modulation of the metastable zone width (MZW).

  • Cooling Crystallization Kinetics: Cooling crystallization is highly effective for isolating and purifying phenolic compounds from complex mixtures (3)[3]. By employing a controlled cooling ramp (0.1–0.2 °C/min) rather than crash cooling, we prevent the system from bypassing the metastable zone, ensuring that primary nucleation occurs systematically.

Quantitative Data Summaries

To establish the optimal parameters, extensive solvent screening and thermal profiling were conducted. The quantitative results are summarized below.

Table 1: Solvent System Screening for Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Solvent System (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)HPLC Purity (%)
Ethanol / Water (1:1)>2004568.097.5
Ethyl Acetate / n-Heptane (1:2) 150 12 89.5 99.6
Toluene / Hexane (1:1)801575.298.2
Acetone / Water (1:2)>2506055.096.0

Table 2: Optimized Cooling and Anti-Solvent Addition Profile

Process StepTemperature (°C)Time (min)Action / Mechanistic Observation
Dissolution6030Complete dissolution in EtOAc; disrupts initial lattice.
Primary Cooling60 → 40100Cool at 0.2 °C/min; approaches metastable zone boundary.
Anti-Solvent4060Add n-Heptane dropwise; cloud point reached (nucleation).
Aging Hold4030Isothermal hold; consumes supersaturation, prevents oiling out.
Secondary Cooling40 → 5175Cool at 0.2 °C/min; drives crystal growth and lattice assembly.
Final Hold5120Maximize yield before filtration; stabilizes polymorphic form.

Experimental Workflows & Methodologies

Thermodynamic & Process Visualizations

Mechanism Solute Phenolic Carbamate (Solvated) Desolvation Desolvation Step (Endothermic) Solute->Desolvation Heat/Cooling Nucleation Primary Nucleation (O-H...O=C Bonding) Desolvation->Nucleation Supersaturation Growth Crystal Growth (Lattice Assembly) Nucleation->Growth Anti-solvent

Figure 2: Thermodynamic pathway of phenolic carbamate desolvation and crystal lattice assembly.

Workflow A Crude Methyl N-[(3-hydroxyphenyl)methyl]carbamate (Purity < 85%) B Dissolution in Ethyl Acetate (T = 60°C) A->B C Hot Filtration (Remove insoluble impurities) B->C D Controlled Cooling (0.1 °C/min to 40°C) C->D E Anti-Solvent Addition (n-Heptane dropwise) D->E F Secondary Cooling & Aging (Hold at 5°C for 2h) E->F G Vacuum Filtration & Washing (Cold Heptane) F->G H Vacuum Drying (40°C, 24h) G->H I Pure Crystalline Product (Purity > 99.5%) H->I

Figure 1: Step-by-step cooling and anti-solvent crystallization workflow for phenolic carbamates.

Step-by-Step Protocol

Phase 1: Preparation and Dissolution

  • Weigh the crude methyl N-[(3-hydroxyphenyl)methyl]carbamate.

  • Transfer the solid to a jacketed crystallizer equipped with an overhead PTFE stirrer and a PT100 temperature probe.

  • Add Ethyl Acetate at a ratio of 3 mL per gram of crude material.

  • Heat the reactor jacket to 60 °C under moderate stirring (200 rpm) until complete dissolution is achieved.

  • Perform a hot filtration through a pre-heated 0.45 μm PTFE membrane to remove insoluble particulate matter. Return the clarified filtrate to the crystallizer.

Phase 2: Nucleation and Crystal Growth 6. Initiate a controlled cooling ramp from 60 °C to 40 °C at a strict rate of 0.2 °C/min. 7. Once the solution stabilizes at 40 °C, begin the dropwise addition of the anti-solvent (n-Heptane) at a rate of 0.5 mL/min. Continue until the cloud point is reached (typically around a 1:1 v/v EtOAc:Heptane ratio). 8. Critical Step: Pause the anti-solvent addition and hold the suspension isothermally at 40 °C for 30 minutes. Causality: This aging step allows the initial nuclei to grow, consuming the supersaturation smoothly and preventing secondary nucleation (which causes fine, unfilterable powders) or oiling out. 9. Resume n-Heptane addition until a final solvent ratio of 1:2 (EtOAc:Heptane) is achieved. 10. Cool the suspension from 40 °C to 5 °C at 0.2 °C/min.

Phase 3: Isolation and Drying 11. Hold the suspension isothermally at 5 °C for 2 hours to maximize crystalline yield. 12. Isolate the crystals via vacuum filtration using a Buchner funnel. 13. Wash the filter cake twice with 1 bed-volume of pre-chilled (5 °C) n-Heptane to displace residual mother liquor and surface impurities. 14. Transfer the crystals to a vacuum oven and dry at 40 °C (< 50 mbar) for 24 hours to a constant weight.

Trustworthiness & Self-Validating Systems

Every step of this protocol functions as a self-validating system to ensure scientific integrity:

  • Real-Time PAT Validation: The observation of the cloud point precisely at the 1:1 solvent ratio validates that the MZW is intact. If clouding occurs prematurely, it indicates excessive moisture or impurities, prompting an immediate reheat to 60 °C to reset the thermal history.

  • Orthogonal Analytics: Post-drying, the product must be validated via HPLC (UV detection at 280 nm) to confirm >99.5% purity. Furthermore, Differential Scanning Calorimetry (DSC) must be employed to confirm a sharp endothermic melting peak, verifying the absence of polymorphic contamination or residual amorphous content.

References

  • Title: Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques Source: Desalination and Water Treatment / ResearchGate URL
  • Title: Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives Source: MDPI URL
  • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: Molecular Pharmaceutics - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation for Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Welcome to the technical support center for the chromatographic analysis of methyl N-[(3-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of methyl N-[(3-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles outlined here are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and reliable results.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC method development for methyl N-[(3-hydroxyphenyl)methyl]carbamate?

A1: For methyl N-[(3-hydroxyphenyl)methyl]carbamate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and recommended starting point. Due to the polar nature of the compound, stemming from the hydroxyl and carbamate functional groups, a standard C18 column might provide insufficient retention. Therefore, a more effective initial setup would involve:

  • Column: A polar-embedded C18 column (often labeled as "AQ" or "Aqueous") or a phenyl-based stationary phase.[1][2][3][4] These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity through π-π interactions.[2][3]

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) is advisable for initial screening. Both solvents should be acidified, typically with 0.1% formic acid, to suppress the ionization of the phenolic hydroxyl group and ensure good peak shape.[5]

  • Detection: UV detection is a straightforward starting point. The aromatic ring in the molecule should provide adequate chromophores for detection. For higher sensitivity and selectivity, especially in complex matrices, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection is a well-established technique for N-methylcarbamates.[6][7]

Q2: My peak for methyl N-[(3-hydroxyphenyl)methyl]carbamate is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing for a compound like methyl N-[(3-hydroxyphenyl)methyl]carbamate in RP-HPLC is typically caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[8]

  • Silanol Interactions: The most common cause is the interaction of the analyte with acidic, unreacted silanol groups on the silica backbone of the stationary phase.[8] This is particularly problematic for compounds with basic functionalities.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, the compound may exist in both ionized and non-ionized forms, leading to peak asymmetry.[8]

To address peak tailing, consider the following troubleshooting steps:

  • Lower the Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will ensure the phenolic hydroxyl group is fully protonated, minimizing secondary interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize exposed silanols.

  • Switch to a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which shields the analyte from residual silanols.[4][8]

  • Increase Buffer Concentration: If you are using a buffered mobile phase, increasing the concentration can sometimes help to mask residual silanol activity.[9]

Q3: I am observing poor retention of my analyte, and it is eluting near the void volume. How can I increase its retention time?

A3: Poor retention of polar analytes like methyl N-[(3-hydroxyphenyl)methyl]carbamate is a common issue on traditional RP-HPLC columns.[10] Here are several strategies to increase retention:

  • Decrease the Organic Solvent Content: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[11]

  • Use a 100% Aqueous Mobile Phase: If your compound is very polar, you may need to start with a mobile phase that is 100% aqueous.[10] This requires a column specifically designed for aqueous conditions (e.g., a polar-embedded or "AQ" type column) to prevent stationary phase collapse.[4]

  • Consider a Different Stationary Phase:

    • Polar-Embedded Columns: As mentioned, these are designed for enhanced retention of polar compounds.[1][4]

    • Phenyl Columns: The phenyl stationary phase can provide alternative selectivity through π-π interactions with the aromatic ring of your analyte, potentially increasing retention compared to a standard C18.[1]

    • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are not retained in reversed-phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Q4: Is my analyte, methyl N-[(3-hydroxyphenyl)methyl]carbamate, susceptible to degradation during analysis?

A4: Yes, N-methylcarbamates can be susceptible to degradation, particularly through hydrolysis under alkaline conditions.[12] The ester linkage of the carbamate is the primary site of hydrolysis. It is also important to be aware of potential thermal instability.[6]

  • pH Stability: Avoid high pH mobile phases if possible. If a high pH is necessary for separation, perform stability studies to ensure the analyte is not degrading on the column.

  • Post-Column Derivatization: Many official methods for carbamate analysis use post-column hydrolysis with a strong base (e.g., NaOH) at an elevated temperature.[6][13] This is a controlled reaction to cleave the methylamine group for derivatization with OPA. It is crucial that this hydrolysis occurs after the separation on the column.

II. Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a step-by-step workflow for diagnosing and resolving issues with peak asymmetry (tailing or fronting).

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Optimizing Resolution Between Methyl N-[(3-hydroxyphenyl)methyl]carbamate and Impurities

This guide outlines a logical progression for improving the separation between your target analyte and closely eluting peaks.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS: 1179018-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS: 1179018-07-5). This molecule presents a unique stability challenge: while its methyl carbamate moiety is generally resistant to oxidation and primarily vulnerable to pH-dependent hydrolysis[1], its 3-hydroxyphenyl (phenol) group is highly susceptible to autoxidation[2].

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure long-term Active Pharmaceutical Ingredient (API) integrity.

Molecular Vulnerability & Mechanistic Pathway

Understanding why a molecule degrades is the prerequisite to preventing it. Phenolic oxidation is a radical-mediated chain reaction initiated by molecular oxygen, trace heavy metals (like Fe3+ or Cu2+ ), or UV light[2].

When the 3-hydroxyphenyl group is exposed to these initiators, it undergoes a single-electron transfer to form a phenoxy radical. While the aromatic ring temporarily stabilizes this radical, it inevitably propagates, leading to the formation of highly chromophoric quinone derivatives and, ultimately, insoluble oligomeric resins[2]. This is visually observed as a distinct pink or brownish-red discoloration in the API batch.

OxidationPathway API Methyl N-[(3-hydroxyphenyl) methyl]carbamate Radical Phenoxy Radical Intermediate API->Radical Electron Transfer O2 O2 / Trace Metals / UV O2->Radical Quinone Quinone Derivatives (Pink/Brown Discoloration) Radical->Quinone Oxidation Polymer Oligomeric Resins (Insoluble Degradants) Quinone->Polymer Polymerization

Caption: Oxidative degradation pathway of the 3-hydroxyphenyl moiety.

Diagnostic Workflow: Oxidation vs. Hydrolysis

Before applying a storage fix, you must confirm the degradation pathway. Use the following diagnostic logic to differentiate between phenol autoxidation and carbamate hydrolysis.

DiagnosticWorkflow Start Observe API Degradation Visual Visual Inspection Start->Visual Color Pink / Brown Discoloration? Visual->Color Oxidation Phenol Oxidation (Quinone Formation) Color->Oxidation Yes LCMS LC-HRMS Analysis Color->LCMS No (Colorless) Hydrolysis Carbamate Hydrolysis (Amine Formation) MassShift Mass Shift? LCMS->MassShift MassShift->Oxidation +14 / +16 Da MassShift->Hydrolysis -58 Da (Loss of Carbomethoxy)

Caption: Diagnostic workflow for identifying the primary degradation pathway of the API.

Troubleshooting Guide & Self-Validating Protocols

Issue: API batch turns pink/brown during long-term storage.

Root Cause: The headspace of the storage container contains residual oxygen or moisture, initiating the autoxidation of the phenol ring[3]. Solution: Implement a rigorous inert gas blanketing protocol using Argon.

Protocol: Self-Validating Argon Blanketing for Solid API

Causality: Argon is denser than both air and nitrogen. When introduced into a vial, it sinks and creates a physical, inert blanket directly over the solid API, effectively displacing oxygen and preventing the initiation of the autoxidation chain reaction[4].

Step-by-Step Methodology:

  • Desiccation: Dry the synthesized API under high vacuum (<0.1 mbar) at 30°C for 12 hours. Reasoning: Trace moisture acts as a medium for radical mobility and facilitates competing hydrolytic degradation.

  • Environmental Control: Transfer the dried API into amber glass vials within a controlled glovebox maintained under a high-purity Argon atmosphere ( O2​ < 1 ppm). Reasoning: Amber glass blocks UV light, a primary catalyst for photochemical radical generation[2].

  • Sealing: Seal the vials using PTFE-lined silicone septa and secure them with aluminum crimp caps. Reasoning: PTFE provides a chemically inert barrier that prevents plasticizer leaching, which can introduce trace impurities.

  • Self-Validation Step (Critical): Place a resazurin-based oxygen indicator strip inside a "dummy" vial containing no API, sealed under the exact same batch conditions.

    • Validation Logic: Resazurin is colorless in the absence of oxygen but turns pink upon oxygen exposure. If the strip remains colorless after 6 months, your argon blanket is intact. If it turns pink, the seal has failed, and the API batch must be re-tested for purity.

Frequently Asked Questions (FAQs)

Q: Why is my methyl N-[(3-hydroxyphenyl)methyl]carbamate degrading even when stored at -20°C? A: Temperature reduction slows down the propagation phase of oxidation but does not eliminate the initiation phase if oxygen or trace metals are present[3]. Phenol autoxidation can still occur at -20°C. You must combine low-temperature storage with inert gas blanketing (such as nitrogen or argon) to completely displace headspace oxygen[5].

Q: Can I use BHT (Butylated hydroxytoluene) to stabilize the API? A: Yes, but only if the API is formulated in a solution or lipid matrix. BHT acts as a chain-breaking antioxidant. Its bulky tert-butyl groups form a highly stable, unreactive radical after donating a hydrogen atom to the API's phenoxy radical, effectively terminating the oxidation chain reaction[5]. However, for the storage of pure solid API, physical barriers (Argon blanketing, amber vials) are strictly preferred over chemical additives to maintain analytical purity.

Q: How does moisture affect the oxidation rate of this specific molecule? A: While moisture is the primary driver for the hydrolysis of the carbamate group[1], it also accelerates phenol oxidation. Water acts as a solvent micro-environment on the surface of the solid API crystal, increasing molecular mobility and allowing dissolved oxygen and trace metal ions to interact more freely with the 3-hydroxyphenyl moiety.

Quantitative Data: Storage Conditions vs. Degradation

The following table summarizes the expected degradation rates of methyl N-[(3-hydroxyphenyl)methyl]carbamate under various storage conditions, demonstrating the critical need for combined environmental controls.

Storage TemperatureAtmosphereLight ExposureEstimated Monthly Degradation Rate (%)Primary Degradant Profile
25°CAmbient AirClear Vial2.5% - 5.0%Quinones & Oligomeric Resins
25°CArgon BlanketAmber Vial< 0.5%Trace Amine (Hydrolysis)
-20°CAmbient AirAmber Vial0.5% - 1.0%Quinones
-20°C Argon Blanket Amber Vial < 0.05% None Detected (Optimal)

References

  • Principles of Inert Atmosphere Storage Source: ResearchGate URL:[Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases Source: INOX Air Products URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Drug stability Source: Basicmedical Key URL: [Link]

  • REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES Source: ResearchGate URL:[Link]

Sources

Troubleshooting

overcoming low solubility of methyl N-[(3-hydroxyphenyl)methyl]carbamate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with the dissolution of methyl N-[(3-hydroxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with the dissolution of methyl N-[(3-hydroxyphenyl)methyl]carbamate in dimethyl sulfoxide (DMSO).

While this compound possesses excellent hydrogen-bond donors (-OH, -NH) that theoretically favor solvation in polar aprotic solvents, researchers frequently encounter unexpected precipitation, turbidity, or gelation. This guide synthesizes field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure the integrity of your stock solutions.

Diagnostic Logic Workflow

Before adjusting your protocol, it is critical to identify the root cause of the insolubility. Follow the diagnostic workflow below to isolate moisture, polymorphism, or degradation variables.

Workflow Start Solubility Issue: Turbidity / Precipitation CheckWater 1. Moisture Assessment Is DMSO water content >0.1%? Start->CheckWater DryDMSO Action: Use Anhydrous DMSO Purge with Argon CheckWater->DryDMSO Yes CheckCrystal 2. Polymorph Assessment Is compound highly crystalline? CheckWater->CheckCrystal No Success Complete Solvation Validated via Centrifugation DryDMSO->Success HeatSonicate Action: Acoustic Cavitation Bath Sonicate at 37°C CheckCrystal->HeatSonicate Yes CheckDegrad 3. Degradation Check Are there insoluble dimers? CheckCrystal->CheckDegrad No HeatSonicate->Success LCMS Action: LC-MS Verification Re-synthesize/Purify CheckDegrad->LCMS Yes LCMS->Success

Diagnostic workflow for resolving methyl N-[(3-hydroxyphenyl)methyl]carbamate insolubility.

Frequently Asked Questions & Troubleshooting

Q1: Why does methyl N-[(3-hydroxyphenyl)methyl]carbamate exhibit poor solubility in my DMSO stock, even though it possesses hydrogen-bonding groups? A1: Mechanistically, while the phenol and carbamate moieties are excellent hydrogen-bond donors/acceptors for DMSO, the aromatic ring and methylene bridge impart significant lipophilicity. The primary culprit for sudden solubility drops is moisture ingress . DMSO is highly hygroscopic. When atmospheric water enters the system, it disrupts the DMSO-solute hydrogen bonding network, preferentially hydrating the DMSO molecules and "salting out" the hydrophobic carbamate.1[1].

Q2: I am using newly opened, anhydrous DMSO. Why is the compound still crashing out at 50 mM? A2: This is a classic manifestation of polymorphism and crystal lattice energy . Following2, compounds often precipitate into their lowest-energy, thermodynamically most stable crystalline polymorph during synthesis or storage[2]. The energy required to break this stable crystal lattice exceeds the baseline solvation energy provided by DMSO at room temperature. Amorphous forms of the compound will dissolve rapidly, whereas highly crystalline batches require kinetic energy input (heat/sonication) to overcome the lattice enthalpy.

Q3: My solution was completely clear upon preparation, but after a week of storage at room temperature, it has become cloudy. What happened? A3: Two distinct phenomena drive this: Nucleation over time and Chemical Degradation .

  • Nucleation:2, shifting the compound from a supersaturated amorphous state into a highly stable, insoluble crystalline form[2].

  • Degradation: Carbamates and phenols are susceptible to oxidation and hydrolysis. Trace moisture can lead to carbamate hydrolysis, while the phenol ring can oxidize to form insoluble polymeric quinone species. Furthermore,3, forming reactive sulfur species that interact with the solute[3].

Quantitative Data: Physicochemical Parameters & Solvation Dynamics

To optimize your dissolution strategy, reference the structural and thermodynamic parameters of the compound summarized below.

ParameterValue / ObservationMechanistic Impact
Molecular Weight 4[4]Small molecular size theoretically exhibits high diffusivity in solvent, favoring rapid solvation if the lattice barrier is broken.
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates strong dipole-dipole interactions with the sulfoxide oxygen in DMSO.
Hydrogen Bond Acceptors 3 (O=C, -O-, -OH)Highly interactive with trace water, increasing susceptibility to moisture-induced precipitation[1].
Ideal Max Concentration ~50-100 mM (Amorphous)5[5].
Crystalline Solubility Limit <10 mM (Stable Polymorph)Crystal lattice energy dominates; requires thermal or acoustic disruption to force the compound into solution[2].

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on visual inspection alone. The following protocols integrate mechanistic interventions with strict, self-validating checkpoints.

Protocol 1: Anhydrous Dissolution and Lattice Disruption

Use this protocol when preparing fresh stock solutions from powder.

  • Preparation: Equilibrate the lyophilized methyl N-[(3-hydroxyphenyl)methyl]carbamate vial to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial exposes the powder to atmospheric condensation, introducing trace water that acts as an anti-solvent.

  • Solvent Addition: Using a clean Hamilton syringe, add fresh, anhydrous DMSO (≤0.005% water, sealed under Argon) to achieve the target concentration.

  • Thermal-Acoustic Disruption: If particulates remain after 2 minutes of vortexing, subject the sealed vial to bath sonication at 37°C for 15 minutes.

    • Causality: Sonication induces acoustic cavitation, creating localized high temperatures and pressures that overcome the lattice energy barrier of stable polymorphs without causing the bulk thermal degradation associated with direct heating[2].

  • Validation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a strong light source. If a microscopic white pellet forms, the solution is not fully solvated, and the supernatant concentration is lower than calculated. Repeat step 3 until no pellet forms upon centrifugation.

Protocol 2: Storage and Nucleation Prevention

Use this protocol to prevent the compound from crashing out over time.

  • Aliquoting: Immediately divide the validated, clear stock solution into single-use aliquots (e.g., 10-50 µL) in amber, low-bind microcentrifuge tubes. Causality: Amber tubes prevent photo-oxidation of the phenol moiety.

  • Inert Atmosphere: Overlay the liquid in each tube with a gentle stream of Argon or Nitrogen gas for 3 seconds before capping. This displaces atmospheric oxygen and moisture.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C storage.

    • Causality: Rapid freezing traps the compound in an amorphous solid dispersion, preventing the slow nucleation of low-energy crystals that typically precipitate upon thawing[2].

  • Validation (Critical Step): Upon thawing an aliquot for an experiment, warm it rapidly in a 37°C water bath for 60 seconds rather than letting it sit on ice. A completely clear solution validates the successful prevention of crystal nucleation.

References

  • [1] Why Phycocyanobilin (PCB) won´t dissolve in DMSO at reported solubility? ResearchGate. Available at:[Link]

  • [3] Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. Available at:[Link]

  • [2] Samples in DMSO: What an end user needs to know. Ziath. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Introduction Welcome to the technical support center for the synthesis of methyl N-[(3-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of methyl N-[(3-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important carbamate intermediate. The synthesis, primarily involving the reaction of 3-hydroxybenzylamine with methyl chloroformate, is straightforward in principle but can be prone to the formation of specific chemical impurities that complicate downstream applications.

This document provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently asked questions to help you identify, mitigate, and remove common impurities. Our goal is to empower you to achieve high purity and yield in your synthesis, ensuring the reliability and quality of your research.

Section 1: Troubleshooting and FAQs: Impurity Formation and Mitigation

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Q1: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 3-hydroxybenzylamine starting material. What is the likely cause?

A: This is a common issue that typically points to one of three main causes:

  • Insufficient Reagent: The stoichiometry of the reaction is critical. Methyl chloroformate can degrade, especially if exposed to moisture. It is advisable to use a slight excess (1.1-1.2 equivalents) of methyl chloroformate to ensure the complete conversion of the starting amine.

  • Inadequate Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction forward. If the base is too weak or used in insufficient quantity, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of a suitable base, such as triethylamine or potassium carbonate, is used.[1]

  • Low Reaction Temperature: While the reaction is often performed at 0°C to control exothermicity and side reactions, running it at too low a temperature for an insufficient duration may lead to incomplete conversion. Allow the reaction to slowly warm to room temperature and stir for an adequate period (e.g., 2-4 hours) to ensure it goes to completion.[1]

Q2: I'm observing a significant impurity with a higher molecular weight than my product. Mass spectrometry suggests the addition of a second methoxycarbonyl group. What is this impurity and how can I prevent it?

A: This impurity is almost certainly the di-carbamoylated product, methyl N-[(3-O-methoxycarbonylphenyl)methyl]carbamate .

Causality: Your starting material, 3-hydroxybenzylamine, has two nucleophilic sites: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). The amine is more nucleophilic and reacts preferentially. However, under strongly basic conditions, the phenolic hydroxyl is deprotonated to form a highly nucleophilic phenoxide anion. This anion can then react with a second molecule of methyl chloroformate.

Solutions:

  • Choice of Base: Avoid using very strong bases like sodium hydride (NaH) if possible, as they will readily deprotonate the phenol.[2] A moderately strong base like triethylamine or potassium hydrogencarbonate is often sufficient to scavenge HCl without aggressively deprotonating the phenol.[3]

  • Controlled Reagent Addition: Add the methyl chloroformate slowly and dropwise to the solution of the amine and base at a low temperature (0°C). This maintains a low instantaneous concentration of the electrophile, favoring the more reactive amine site and minimizing the slower reaction at the phenol.

  • Reverse Addition: In some cases, adding the amine/base mixture to the methyl chloroformate solution can help maintain an excess of the amine, reducing the chance of the product reacting a second time.

Q3: The final product has a persistent yellow or brown discoloration, even after initial work-up. What causes this and how can it be removed?

A: Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-type structures. This is often exacerbated by the presence of air, base, and trace metal impurities.

Prevention and Treatment:

  • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) can further reduce dissolved oxygen.

  • Chelating Agents: The addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the aqueous work-up can sequester metal ions that catalyze oxidation.

  • Purification: The colored impurities can typically be removed by column chromatography on silica gel or by treatment with activated carbon during recrystallization.

Q4: My NMR spectrum shows minor peaks that suggest the presence of an isomer. Where would this come from?

A: Isomeric impurities usually trace back to the starting materials. The most likely source is your 3-hydroxybenzylamine. Commercial sources may contain small amounts of 2-hydroxybenzylamine or 4-hydroxybenzylamine. The synthesis of 3-hydroxybenzylamine itself can sometimes produce isomeric byproducts.[4] It is crucial to verify the purity of your starting materials by NMR or HPLC before beginning the synthesis. If the starting material is impure, it must be purified first, as separating the final carbamate isomers can be challenging.

Section 2: Experimental and Purification Protocols

These protocols provide detailed, field-proven methodologies for reaction work-up and purification.

Protocol 1: Standard Reaction Work-up and Liquid-Liquid Extraction

This procedure is designed to remove the bulk of inorganic salts, water-soluble impurities, and excess base after the reaction is complete.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Slowly add deionized water to quench any remaining methyl chloroformate and dissolve inorganic salts.

  • Solvent Addition: Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), to dilute the reaction mixture.

  • Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Aqueous Wash: Drain the organic layer. Wash it sequentially with:

    • 5% HCl solution (to remove any remaining amine base like triethylamine).

    • Saturated sodium bicarbonate solution (to remove any acidic impurities).

    • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most effective method for separating the target compound from closely related organic impurities.[5]

  • Stationary Phase Preparation: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 mass ratio of silica gel to crude product). Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 9:1). Pack the column evenly, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent (e.g., DCM). In a separate flask, add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and then add your dissolved product. Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. Collect fractions and monitor their composition using TLC.

Table 1: Recommended Eluent Systems for Column Chromatography

Eluent System (v/v)PolarityTypical Application
Hexane : Ethyl Acetate (9:1 → 7:3)Low to MediumGradient elution for separating non-polar impurities from the more polar product.
Dichloromethane : Methanol (99:1 → 95:5)MediumEffective for compounds that have poor solubility in hexane/ethyl acetate systems.
Protocol 3: Purification by Recrystallization

If the product is a solid, recrystallization is an excellent final step to achieve high purity.[6]

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.[5]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If colored impurities persist, you can perform a hot filtration through a small plug of Celite or activated carbon.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under a high vacuum.

Table 2: Potential Solvents for Recrystallization

SolventProperties
TolueneGood for moderately polar compounds; high boiling point.
Ethyl Acetate / HexaneA mixture system where solubility can be finely tuned. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears, then cool.
Ethanol / WaterFor more polar compounds. Dissolve in hot ethanol and add hot water until the solution becomes cloudy, then cool.
ChloroformCan be effective for carbamates.[6]

Section 3: Analytical Characterization

Confirming the purity of the final product is essential. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating carbamates.[7]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities if they are present in sufficient concentration (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurity peaks seen in LC-MS.

Section 4: Visual Workflow and Pathway Diagrams

Diagram 1: Synthesis of Methyl N-[(3-hydroxyphenyl)methyl]carbamate```dot

// Nodes Start1 [label="3-Hydroxybenzylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Start2 [label="Methyl Chloroformate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Methyl N-[(3-hydroxyphenyl)methyl]carbamate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord];

// Edges Start1 -> Product; Start2 -> Product [label="+ Base\n(e.g., Et3N)"]; }

Caption: Common impurity formation pathway.

Diagram 3: General Purification Workflow

Purification_Workflow Crude Crude Product (Post-Reaction) Workup Aqueous Work-up & Extraction Crude->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization (Optional) Column->Recrystal Pure Pure Column->Pure If liquid or pure enough Recrystal->Pure

Caption: Recommended purification sequence.

References

  • Veeprho. (n.d.). Rivastigmine Impurities and Related Compound. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

  • ResearchGate. (2015). Identification and characterization of new impurities in rivastigmine. Retrieved from [Link]

  • IMR Press. (2006). Identification and characterization of new impurities in rivastigmine. Retrieved from [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • ResearchGate. (2013). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

  • Google Patents. (2014). CN103524381A - Synthesis of N-methylmethyl carbamate.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Google Patents. (2024). US12024483B2 - Synthesis method of hydroxybenzylamine.
  • National Center for Biotechnology Information. (2011). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Retrieved from [Link]

  • ResearchGate. (2020). Reagents and conditions: (a) Methyl chloroformate, triethylamine, 0 °C.... Retrieved from [Link]

  • ResearchGate. (2021). Mechanisms and consequences of carbamoylation. Retrieved from [Link]

  • Google Patents. (1989). CN1004353B - Process for preparing N-methyl carbamates.
  • PubMed. (1992). Carbamoylation reactions of N-methyl-N'-aryl-N-nitrosoureas and corresponding phenyl isocyanates to 5'-amino-5'-deoxythymidine: importance of carbamoylation in mouse skin carcinogenic processes. Retrieved from [Link]

  • ResearchGate. (2008). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Retrieved from [Link]

  • Google Patents. (2007). WO2007014973A2 - Method of obtaining phenyl carbamates.
  • National Center for Biotechnology Information. (2020). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. Retrieved from [Link]

  • Google Patents. (1986). EP0192421A2 - Process for the preparation of N-methyl carbamates.
  • ACS Publications. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Baseline Noise for Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex analytical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex analytical challenges. Analyzing polar, thermally labile compounds like methyl N-[(3-hydroxyphenyl)methyl]carbamate via Liquid Chromatography-Mass Spectrometry (LC-MS) requires a precise balance of fluidics, thermodynamics, and ionization chemistry.

When your Total Ion Chromatogram (TIC) baseline is overwhelmed by noise, it compromises your Signal-to-Noise (S/N) ratio and limits of quantification (LOQ). This guide bypasses generic advice to provide a mechanistically grounded, self-validating framework for diagnosing and eliminating baseline noise.

Expert Q&A: Diagnosing Baseline Anomalies

Q1: I am observing persistently high background noise and a poor S/N ratio for my carbamate in ESI+ mode. What is the root cause? A1: High baseline noise coupled with low analyte signal is typically a symptom of poor ionization efficiency competing with a high chemical background, or severe in-source fragmentation. Carbamates are highly thermally labile. If your ESI vaporizer temperature or declustering potential is too high, the compound undergoes in-source decay—frequently exhibiting a 1[1]. Causality: Thermal degradation depletes your target precursor ion population. To compensate, users often increase the detector multiplier gain, which uniformly amplifies ambient background ions (e.g., lab air contaminants, solvent impurities), making the baseline noise appear disproportionately high[2].

Q2: Is Positive Electrospray Ionization (ESI+) my only option? The chemical noise floor is overwhelming. A2: Not necessarily. Methyl N-[(3-hydroxyphenyl)methyl]carbamate contains a phenolic hydroxyl group on the aromatic ring. This moiety readily deprotonates to form a stable [M-H]⁻ ion in Negative Electrospray Ionization (ESI-). Causality: While ESI+ is generally preferred for carbamates due to higher absolute ionization efficiency,3[3]. The lower background occurs because fewer environmental contaminants (like plasticizers or ambient amines) form stable anions compared to the ubiquitous sodium/potassium cations in ESI+. Switching to ESI- can drastically improve your S/N ratio by dropping the noise floor[3].

Q3: How can I definitively isolate whether the baseline noise is chemical (mobile phase/matrix) or physical (pump/detector)? A3: You must employ a self-validating diagnostic workflow. Physical noise (e.g., pump cavitation, check valve failure) typically presents as rhythmic, high-frequency baseline oscillations, whereas 4[4]. Causality: When mixing aqueous and organic solvents under high pressure, the saturated solubility of dissolved gases decreases. If degassing is insufficient,5[5]. By running a zero-volume union bypass test (removing the column), you isolate the system from column chemistry. If the noise persists, the solvent or pump is the culprit; if it disappears, column bleed or matrix carryover is responsible[6].

Q4: What is the optimal mobile phase composition to stabilize the baseline and maximize the intact carbamate signal? A4: Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression and baseline drift[7]. Instead, use 2–10 mM ammonium formate or ammonium acetate in strictly LC-MS grade water and acetonitrile. Causality: The addition of ammonium salts serves a dual mechanistic purpose: it buffers the pH to ensure consistent droplet charging, and it8[8]. This shifts the equilibrium toward the highly stable [M+NH4]⁺ adduct, consolidating the ion current into a single, intense peak and drastically improving the S/N ratio against the chemical noise floor[9].

Quantitative Data: Carbamate ESI+ Adducts & Noise Impact

Understanding which ions are populating your mass spectrum is critical for distinguishing analyte signal from chemical noise.

Ion SpeciesMass Shift (Da)Source of Interference / IonImpact on Baseline & S/NMitigation Strategy
[M+H]⁺ +1.01Primary protonationOptimal target for quantificationUse 0.1% Formic Acid modifier
[M+NH4]⁺ +18.03Ammonium buffer additivesConsolidates signal, lowers noiseAdd 5mM Ammonium Formate
[M+Na]⁺ +22.99Glassware, low-grade solventsSplits signal, raises chemical noiseUse strictly LC-MS grade solvents
[M+H - CH3NCO]⁺ -56.99In-source thermal degradationReduces intact S/N, adds to noiseLower ESI vaporizer temperature

Experimental Protocols

Protocol 1: Self-Validating System Passivation and Noise Isolation

Goal: Systematically differentiate between physical pump noise, solvent contamination, and column bleed.

  • System Isoloation: Remove the LC column and install a zero-dead-volume stainless steel union. This bypasses column chemistry and matrix retention[6].

  • System Flush: Flush the fluidic path with 50:50 LC-MS grade Water:Acetonitrile (without additives) at 0.3 mL/min for 30 minutes to clear residual salts and buffers.

  • TIC Baseline Evaluation: Monitor the Total Ion Chromatogram (TIC). An acceptable background for a clean system in ESI+ is typically < 1e5 cps. 10[10]. Discard and replace with a fresh lot of LC-MS grade solvent.

  • Hardware Validation: Monitor the pump pressure ripple. A ripple > 2% indicates a faulty check valve or micro-bubbles. Purge the pump with thoroughly degassed solvent[4].

Protocol 2: Post-Column Infusion for Ionization Optimization

Goal: Maximize [M+NH4]⁺ adduct formation while minimizing thermal degradation and matrix suppression.

  • Solvent Preparation: Prepare Mobile Phase A (5 mM Ammonium Formate in LC-MS H₂O) and Mobile Phase B (5 mM Ammonium Formate in LC-MS Acetonitrile).

  • Post-Column Infusion: Inject a 100 ng/mL neat standard of methyl N-[(3-hydroxyphenyl)methyl]carbamate via a T-piece directly into the MS source at 10 µL/min, while running the LC at 0.3 mL/min[11].

  • Temperature Tuning: Incrementally lower the ESI vaporizer temperature from 350°C down to 150°C. Monitor the ratio of the intact[M+NH4]⁺ ion to the fragment ion. Lock the temperature at the point where fragmentation is < 5% to preserve S/N[8].

  • Matrix Effect Validation: To rule out12[12], inject a blank matrix extract through the LC while continuously infusing the standard. A dip in the steady-state baseline indicates severe matrix suppression at that specific retention time.

Visualizing the Troubleshooting Logic

BaselineTroubleshooting Start High Baseline Noise in LC-MS TIC Bypass Bypass Column (Zero-Volume Union) Start->Bypass CheckNoise Does noise persist? Bypass->CheckNoise PumpCheck Check Pump Pressure Ripple > 2%? CheckNoise->PumpCheck Yes (System Issue) ColumnCheck Column Bleed or Matrix Effect CheckNoise->ColumnCheck No (Column/Sample Issue) SolventCheck Chemical Noise: Change Solvents to LC-MS Grade PumpCheck->SolventCheck No HardwareFix Physical Noise: Purge Pump / Replace Check Valves PumpCheck->HardwareFix Yes WashColumn Flush Column with High Organic / Isopropanol ColumnCheck->WashColumn

LC-MS Baseline Noise Diagnostic Decision Tree

IonizationPathway Droplet ESI Droplet (Carbamate + Matrix) HighTemp Excessive Source Temp (>300°C) Droplet->HighTemp OptimalTemp Optimal Temp + Ammonium Formate Droplet->OptimalTemp Matrix High Matrix Interference Droplet->Matrix Degradation Thermal Degradation Neutral Loss (-57 Da) Low S/N HighTemp->Degradation Adduct Stable [M+NH4]+ Adduct Formation High S/N OptimalTemp->Adduct Suppression Ion Suppression Baseline Drift Matrix->Suppression

ESI Dynamics: Thermal Degradation vs. Stable Adduct Formation

References

  • Benchchem.
  • MS Wil. "Active Background Ion Reduction Device (ABIRD)."
  • PMC. "Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device."
  • myadlm.org.
  • PubMed.
  • ACS Publications.
  • ACS Publications.
  • Shimadzu. "3-4)
  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise."
  • Chromatography Online.
  • ResearchGate. "How to reduce high background noise in an LC MS/MS experiment?"
  • Chromatography Online. "Ion Suppression: A Major Concern in Mass Spectrometry."
  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It."

Sources

Optimization

stabilizing methyl N-[(3-hydroxyphenyl)methyl]carbamate for prolonged biological assays

Technical Support Center: Methyl N-[(3-hydroxyphenyl)methyl]carbamate A Guide to Ensuring Compound Stability in Prolonged Biological Assays Welcome to the technical support resource for methyl N-[(3-hydroxyphenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl N-[(3-hydroxyphenyl)methyl]carbamate

A Guide to Ensuring Compound Stability in Prolonged Biological Assays

Welcome to the technical support resource for methyl N-[(3-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges this molecule presents in aqueous environments typical of multi-day biological assays. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you ensure the integrity and reproducibility of your experimental results.

Understanding the Core Stability Challenge

Methyl N-[(3-hydroxyphenyl)methyl]carbamate possesses two key functional groups that are susceptible to degradation in typical in vitro assay conditions: a carbamate ester and a phenolic hydroxyl group . Understanding the mechanisms that compromise these groups is the first step toward effective stabilization.

  • Hydrolysis of the Carbamate Ester: The carbamate linkage, while generally more stable than a simple ester, is vulnerable to hydrolysis. This reaction is significantly accelerated by basic (alkaline) pH conditions, where hydroxide ions act as a nucleophile, attacking the carbonyl carbon.[1][2][3] This cleavage breaks the molecule into inactive or unintended by-products. For N-monosubstituted carbamates, this degradation can proceed rapidly via an E1cB-type elimination mechanism.[1]

  • Oxidation of the Phenolic Hydroxyl Group: Phenolic compounds are well-known for their susceptibility to oxidation, a process often catalyzed by dissolved oxygen and trace transition metal ions (e.g., iron, copper) present in cell culture media.[4] This oxidation can generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), which can introduce experimental artifacts by inducing cytotoxicity or altering cell signaling pathways.[5][6][7] A common visual indicator of phenolic oxidation is the gradual browning of the culture medium.[8]

  • Enzymatic Degradation: If your assay medium is supplemented with serum, or if you are working with cell lysates, be aware of endogenous esterase activity. Enzymes such as butyrylcholinesterase or other non-specific hydrolases can efficiently catalyze the cleavage of the carbamate bond, drastically reducing the effective concentration of your compound.[9][10][11]

The interplay of these factors means that over the course of a 24, 48, or 72-hour experiment, the concentration of active methyl N-[(3-hydroxyphenyl)methyl]carbamate can decrease significantly, leading to misinterpretation of dose-response relationships and a lack of reproducibility.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with methyl N-[(3-hydroxyphenyl)methyl]carbamate in prolonged assays.

Q1: My compound's biological activity seems to diminish significantly in experiments lasting longer than 24 hours. What is the likely cause?

Answer: This is a classic symptom of compound degradation. The most probable cause is a combination of pH-dependent hydrolysis of the carbamate ester and oxidation of the phenol ring. In standard cell culture media, which is typically buffered around pH 7.4 and is rich in components that can promote oxidation, the half-life of the compound can be shorter than your experimental endpoint.

Troubleshooting Steps:

  • Verify Stability: First, you must quantify the degradation. Run a simple stability test by incubating the compound in your complete assay medium (including serum, if applicable) under standard culture conditions (37°C, 5% CO₂).

  • Time-Point Analysis: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours) and immediately freeze them at -80°C.

  • Quantify: Analyze the concentration of the remaining parent compound using a suitable analytical method like HPLC-UV or LC-MS. This will give you an empirical degradation curve and confirm if stability is the root cause of the observed loss of activity.

Q2: After adding my compound, my cell culture medium turns yellow or brown over time. Should I be concerned?

Answer: Yes, this is a significant concern. The color change is a visual indicator of the oxidation of the phenolic hydroxyl group, which results in the formation of quinone-like structures and other colored degradation products.[8] This process doesn't just reduce the concentration of your active compound; it also generates H₂O₂ and other ROS as by-products.[4][7] These by-products can exert their own biological effects, including cytotoxicity and oxidative stress, which will confound your results and may be mistakenly attributed to the parent compound.

Troubleshooting Steps:

  • Incorporate Antioxidants: Supplement your culture medium with a cell-compatible antioxidant. Ascorbic acid (Vitamin C) at 50-100 µM or N-acetylcysteine (NAC) at 1-5 mM can effectively scavenge free radicals and prevent oxidation.[8][12]

  • Use Chelating Agents: To inhibit metal-catalyzed oxidation, consider adding a low concentration of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) to your medium, if compatible with your cell system.

  • Test for H₂O₂: Use a commercial hydrogen peroxide assay kit to measure H₂O₂ levels in your medium with and without the compound and antioxidants. This provides direct evidence of oxidative degradation and the efficacy of your stabilization strategy.[7]

Q3: What is the absolute best way to prepare and store stock solutions to maximize stability?

Answer: Improper preparation and storage of stock solutions is a common source of compound failure. Carbamates and phenols are sensitive to both water and pH.

Best Practices Protocol:

  • Solvent Choice: Prepare your high-concentration stock solution in a dry, aprotic polar solvent. Anhydrous dimethyl sulfoxide (DMSO) is the industry standard. Avoid aqueous buffers for long-term storage.

  • Inert Atmosphere: If possible, overlay the vial with an inert gas like argon or nitrogen before sealing.[13] This displaces oxygen and prevents oxidation in the stock solution.

  • Storage Temperature: Store stock solutions at -80°C. Do not store them at -20°C, as freezers at this temperature often have auto-defrost cycles that cause temperature fluctuations, which can accelerate degradation over time.

  • Minimize Freeze-Thaws: Aliquot the stock solution into single-use volumes. Repeatedly freezing and thawing a stock vial introduces moisture from atmospheric condensation and should be strictly avoided.

  • Light Protection: Store vials in the dark, as light can also contribute to the degradation of phenolic compounds.

Q4: Can I modify my assay buffer or cell culture medium to improve compound stability?

Answer: Absolutely. Modifying the aqueous environment is a powerful strategy.

Recommendations:

  • pH Control: While cell health dictates a pH near 7.4, even small shifts can impact stability. Ensure your CO₂ incubator is properly calibrated. If your experimental design allows, a slightly more acidic pH (e.g., 7.0-7.2) will slow the rate of base-catalyzed hydrolysis of the carbamate.[2]

  • Media Selection: Some basal media formulations have lower concentrations of iron and other transition metals. If compatible with your cells, consider using these formulations.

  • Serum Considerations: If using fetal bovine serum (FBS), be aware that it contains active esterases.[9] If possible, reduce the serum percentage or use a heat-inactivated FBS, which may have lower (though not zero) enzymatic activity. For maximum stability, transitioning to a serum-free medium is the best option if your cell line can tolerate it.

Key Experimental Protocols & Visualizations

Protocol 1: Time-Course Stability Assessment via HPLC

This protocol provides a self-validating system to determine the degradation kinetics of your compound under your specific assay conditions.

Objective: To quantify the percentage of methyl N-[(3-hydroxyphenyl)methyl]carbamate remaining over time in complete cell culture medium.

Materials:

  • High-concentration stock solution of the compound in DMSO.

  • Complete cell culture medium (including serum and other supplements).

  • HPLC system with a C18 column and UV detector.

  • Incubator (37°C, 5% CO₂).

  • Sterile microcentrifuge tubes.

Procedure:

  • Prepare a working solution of the compound by diluting the DMSO stock into pre-warmed complete medium to the final assay concentration. Vortex gently.

  • Immediately take a "Time 0" sample (e.g., 200 µL), place it in a labeled tube, and flash-freeze in liquid nitrogen or place directly at -80°C.

  • Place the remaining bulk solution in the incubator under standard culture conditions.

  • At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove the solution from the incubator, gently mix, and take another 200 µL sample, freezing it immediately as in Step 2.

  • Once all samples are collected, thaw them simultaneously.

  • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to each sample. Vortex and centrifuge at high speed for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC-UV. Create a standard curve to calculate the exact concentration in each sample.

  • Plot the concentration or percentage of remaining compound versus time to visualize the degradation curve.

Visualizing the Challenge: Degradation Pathways

cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis (Base-Catalyzed) cluster_2 Oxidation (Metal/O2 Catalyzed) Compound Methyl N-[(3-hydroxyphenyl)methyl]carbamate Hydrolysis_Products 3-Aminophenol + Methylamine + CO2 Compound->Hydrolysis_Products OH⁻, Esterases Oxidation_Products Quinone-like Species + Reactive Oxygen Species (H₂O₂) Compound->Oxidation_Products O₂, Fe²⁺/Cu²⁺

Caption: Primary degradation routes for the target compound in aqueous media.

Visualizing the Solution: Stability Workflow

cluster_workflow Workflow for Stability Validation & Optimization A Prepare Compound in Complete Assay Medium B Incubate at 37°C, 5% CO₂ A->B C Sample at Time Points (0, 4, 8, 24, 48h) B->C D Analyze by LC-MS/HPLC C->D E Plot Degradation Curve D->E F >80% Compound Remaining at 48h? E->F G Proceed with Biological Assay F->G Yes H Implement Stabilization Strategy F->H No I Add Antioxidants (e.g., Ascorbic Acid) Adjust pH Use Serum-Free Media H->I J Re-run Stability Assay I->J J->A

Caption: A self-validating workflow to confirm compound stability.

Data Summary: Recommended Stabilizing Agents

Stabilizer ClassAgentRecommended Starting ConcentrationMechanism of ActionCell System Compatibility
Antioxidant Ascorbic Acid (Vitamin C)50 - 200 µMScavenges aqueous free radicals, prevents phenol oxidation.Generally high, but check literature for your specific cell type.
Antioxidant N-Acetylcysteine (NAC)1 - 5 mMCysteine precursor, replenishes intracellular glutathione, scavenges ROS.High, widely used in cell culture.
Enzyme Catalase100 - 500 U/mLDecomposes H₂O₂ generated by phenol oxidation into H₂O and O₂.High, but can be costly for large-scale experiments.
Chelating Agent EDTA / DTPA10 - 50 µMSequesters transition metal ions (Fe, Cu) that catalyze oxidation.Variable. Can affect cell adhesion and divalent cation signaling. Test for toxicity first.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Long, L. H., Hoi, A., & Halliwell, B. (2010). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Archives of biochemistry and biophysics, 501(1), 162-169. [Link]

  • Clement, M. V., Ramalingam, J., Long, L. H., & Halliwell, B. (2001). The in vitro cytotoxicity of tea catechins and their oxidation products is due to hydrogen peroxide formation. Archives of biochemistry and biophysics, 391(1), 131-138. (Note: While the primary link is for Ref 2, the principles discussed in this related paper are highly relevant). [Link]

  • Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates. [Link]

  • Clemson University College of Engineering, Computing, and Applied Sciences. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates. [Link]

  • Wang, Z., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 373. [Link]

  • Lab Associates. (2021). Browning in tissue culture media. [Link]

  • Gao, Y., et al. (2023). Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters. Journal of Agricultural and Food Chemistry, 71(6), 2824-2831. [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. [Link]

  • Tella, M., & Verma, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-28. [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

  • Nakayama, T., et al. (2002). Can Apple Antioxidants Inhibit Tumor Cell Proliferation? Generation of H₂O₂ during Interaction of Phenolic Compounds with Cell Culture Media. Journal of Agricultural and Food Chemistry, 50(12), 3469-3474. [Link]

  • Malhotra, H., Kaur, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 705898. [Link]

  • Vacondio, F., et al. (2012). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry, 20(2), 975-985. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26181, Methyl (3-hydroxyphenyl)-carbamate. [Link]

  • Kučerová-Chlupáčová, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 579-586. [Link]

  • Tella, M., & Verma, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • Uroz, A., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE, 12(12), e0189201. [Link]

  • Pérez-Jiménez, J., & Saura-Calixto, F. (2008). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Food Science, 73(9), H133-H142. (Note: While this is a general review, its principles on phenolic antioxidants are directly applicable). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Phenolic Carbamates: Evaluating Methyl N-[(3-hydroxyphenyl)methyl]carbamate

This guide provides a detailed comparison of methyl N-[(3-hydroxyphenyl)methyl]carbamate against other established phenolic carbamates. Our analysis is grounded in the fundamental principles of medicinal chemistry and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of methyl N-[(3-hydroxyphenyl)methyl]carbamate against other established phenolic carbamates. Our analysis is grounded in the fundamental principles of medicinal chemistry and pharmacology, focusing on the structural determinants of efficacy, particularly in the context of acetylcholinesterase (AChE) inhibition. For researchers and drug development professionals, this document synthesizes structure-activity relationships (SAR) with established experimental protocols to provide a framework for evaluating novel carbamate-based compounds.

Introduction: The Enduring Role of Phenolic Carbamates

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique structural and electronic properties that blend the stability of amides with the reactivity of esters.[1][2] This "amide-ester" hybrid nature allows carbamates to serve as effective therapeutic agents, most notably as inhibitors of cholinesterases.[3] Historically, the discovery of physostigmine, a naturally occurring methylcarbamate, paved the way for the development of synthetic derivatives used to treat conditions characterized by cholinergic deficits, such as glaucoma, myasthenia gravis, and Alzheimer's disease.[1][3][4]

Phenolic carbamates, which feature an aromatic ring as the leaving group, are a major subclass of these inhibitors. Their efficacy is dictated by their ability to act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[5][6] By temporarily inactivating AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

This guide focuses on a specific, less-characterized molecule: methyl N-[(3-hydroxyphenyl)methyl]carbamate . While direct comparative studies on this compound are not prevalent in existing literature, we can construct a robust hypothesis of its efficacy by dissecting its structure and comparing it to well-understood analogues based on established structure-activity relationships.

The Mechanism of Action: Pseudo-Irreversible Inhibition

Phenolic carbamates inhibit cholinesterases through a two-step mechanism that mimics the natural substrate, acetylcholine. The process, known as carbamoylation, results in a temporarily inactivated enzyme.[5]

  • Binding and Acylation: The carbamate inhibitor first binds to the active site of AChE. The serine residue (Ser203) in the enzyme's catalytic triad performs a nucleophilic attack on the carbamate's electrophilic carbonyl carbon.

  • Carbamoylation: This attack forms a transient tetrahedral intermediate, which then collapses, releasing the phenolic leaving group and forming a stable, carbamoylated enzyme.

  • Slow Hydrolysis (Decarbamoylation): The carbamoylated enzyme is much more stable and hydrolyzes significantly more slowly (minutes to hours) than the acetylated enzyme formed by acetylcholine (microseconds).[5] This slow regeneration rate is the basis for the "pseudo-irreversible" nature of the inhibition and the prolonged therapeutic effect.

The overall inhibitory potency is a function of both the initial binding affinity and the rate of carbamoylation.

G cluster_0 AChE Active Site AChE Active AChE (with Serine-OH) Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE 2. Carbamoylation (Fast) Phenol Phenolic Leaving Group AChE->Phenol Carbamoylated_AChE->AChE 3. Hydrolysis (Decarbamoylation) (Very Slow) Carbamate Phenolic Carbamate Inhibitor Carbamate->AChE 1. Binding & Nucleophilic Attack H2O Water (H₂O) H2O->Carbamoylated_AChE

Fig 1. Mechanism of pseudo-irreversible AChE inhibition by phenolic carbamates.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

To predict the efficacy of methyl N-[(3-hydroxyphenyl)methyl]carbamate , we will compare its key structural features against those of well-known phenolic carbamates. The efficacy of these inhibitors is primarily influenced by two components: the carbamate moiety and the phenolic leaving group.

The Carbamate Moiety: N-Substitution

The degree of substitution on the carbamate nitrogen is a critical determinant of inhibitory potency.

  • Primary (–NH₂) and Secondary (–NHR) Carbamates: These can act as hydrogen bond donors. This is a crucial interaction, as the nitrogen's hydrogen atom can form a key hydrogen bond with a histidine residue in the catalytic triad of AChE, properly orienting the carbamate for nucleophilic attack.[7]

  • Tertiary (–NR₂) Carbamates: Lacking a hydrogen bond donor, these often exhibit lower potency against AChE compared to their N-methyl or N-unsubstituted counterparts.

Studies comparing N-methyl and N,N-dimethyl carbamates have consistently shown that N-methyl variants are superior inhibitors of cholinesterase, often by a significant margin.[8]

Analysis of Methyl N-[(3-hydroxyphenyl)methyl]carbamate: The subject molecule is a secondary carbamate (-NH(CH₃)), allowing it to act as a hydrogen bond donor. This feature suggests it possesses a high potential for potent AChE inhibition, likely superior to tertiary carbamate structures like that of Rivastigmine.

The Phenolic Leaving Group

The structure of the aryl group influences both the initial binding affinity within the active site gorge and the electronic properties of the carbamate carbonyl, affecting its susceptibility to nucleophilic attack.

Analysis of Methyl N-[(3-hydroxyphenyl)methyl]carbamate: The (3-hydroxyphenyl)methyl group is distinct from the simple phenyl or naphthyl rings found in many classic inhibitors.

  • Flexibility: The methylene (-CH₂-) linker provides rotational flexibility, which could allow the phenyl ring to adopt an optimal conformation within the enzyme's gorge.

  • Hydroxyl Group: The meta-positioned hydroxyl group (3-hydroxy) can act as both a hydrogen bond donor and acceptor. This could form additional stabilizing interactions with residues in the active site, potentially increasing binding affinity. However, its position is less ideal for activating the carbamate compared to para-substituents. Structure-activity relationship studies on carbamate hydrolysis have shown that the electronic nature of the leaving phenol (measured by its pKa) correlates with the rate of reaction.[9]

Comparative Structural and Efficacy Table

The following table summarizes the structural features of our target molecule alongside established carbamate inhibitors and predicts its performance based on the SAR principles discussed.

FeatureMethyl N-[(3-hydroxyphenyl)methyl]carbamate Rivastigmine Physostigmine Pyridostigmine
Structure Image of Methyl N-[(3-hydroxyphenyl)methyl]carbamateImage of RivastigmineImage of PhysostigmineImage of Pyridostigmine
N-Substitution Secondary (N-methyl)Tertiary (N-ethyl, N-methyl)Secondary (N-methyl)Tertiary (N,N-dimethyl)
Aryl Group (3-hydroxyphenyl)methyl(S)-3-[1-(Dimethylamino)ethyl]phenylPyrroloindole (eseroline)3-pyridinyl
Predicted AChE Potency High. The secondary N-methyl group is optimal for H-bonding in the active site.[8]Moderate-High. Potent, but the tertiary amine lacks the H-bond donor capability.Very High. The rigid ring system provides high affinity binding.Moderate. The quaternary nitrogen targets it to the peripheral nervous system.
Predicted AChE/BuChE Selectivity Likely AChE selective or dual. Bulky phenolic groups can reduce BuChE affinity.Dual Inhibitor. Known to inhibit both AChE and BuChE effectively.AChE Selective. AChE Selective.
Predicted Duration of Action Moderate to Long. Dependent on the decarbamoylation rate, which is influenced by the stability of the leaving group.[10]Long. Known for its long duration of action due to slow decarbamoylation.Short to Moderate. Metabolized relatively quickly.Moderate.

Experimental Protocol: In Vitro Efficacy Determination

To validate the hypothesized efficacy of any novel carbamate, a robust and standardized in vitro assay is required. The most common and reliable method for measuring AChE inhibition is the spectrophotometric Ellman's Assay.[11][12][13][14]

Principle of the Ellman's Assay

The assay measures the activity of AChE by monitoring the production of thiocholine.

  • AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate.

  • The free thiol group on thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • This reaction cleaves DTNB, producing the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.

  • The rate of TNB²⁻ formation is directly proportional to AChE activity. An inhibitor will reduce this rate.

Fig 2. Standard experimental workflow for the Ellman's Assay.
Step-by-Step Methodology

This protocol is designed for a 96-well plate format for high-throughput analysis.[14]

A. Required Materials & Reagents:

  • Acetylcholinesterase (AChE) from human recombinant or Electrophorus electricus

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 100 mM, pH 8.0)

  • Test Inhibitor (e.g., methyl N-[(3-hydroxyphenyl)methyl]carbamate)

  • Reference Inhibitor (e.g., Donepezil or Physostigmine)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 412 nm

B. Reagent Preparation:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL final concentration).

  • DTNB Solution (10 mM): Dissolve DTNB in buffer to a final concentration of 10 mM.

  • ATCh Substrate Solution (10 mM): Prepare fresh daily by dissolving ATCh in deionized water.

  • Inhibitor Stock Solution (10 mM): Dissolve the test and reference inhibitors in DMSO. Prepare serial dilutions in buffer to create a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1%.

C. Assay Procedure:

  • Plate Setup:

    • Blank wells: Add 175 µL of buffer and 25 µL of ATCh solution.

    • Control wells (100% activity): Add 125 µL of buffer, 25 µL of DTNB, and 25 µL of vehicle (buffer with DMSO).

    • Inhibitor wells: Add 125 µL of buffer, 25 µL of DTNB, and 25 µL of the corresponding inhibitor dilution.

  • Pre-incubation: Add 25 µL of the AChE enzyme solution to all wells except the blank. Mix gently and pre-incubate the plate for 5-10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells to start the reaction. The total volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes.

D. Data Analysis:

  • Calculate the rate of reaction (V = ΔAbsorbance/min) for each well from the linear portion of the kinetic curve.

  • Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis of ATCh).

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Based on a rigorous structure-activity relationship analysis, methyl N-[(3-hydroxyphenyl)methyl]carbamate presents a promising profile as a potent acetylcholinesterase inhibitor. Its secondary N-methyl carbamate structure is optimal for forming a critical hydrogen bond within the AChE active site, a feature known to enhance inhibitory activity compared to tertiary carbamates like rivastigmine.[7][8] The flexible, hydroxylated phenolic leaving group offers potential for additional stabilizing interactions.

While this in silico and theoretical analysis is highly encouraging, it must be validated empirically. The provided Ellman's Assay protocol offers a clear, self-validating pathway to determine the compound's true inhibitory potency (IC₅₀), kinetics, and potential selectivity against butyrylcholinesterase (BuChE).

Future research should focus on synthesizing this molecule and performing the described in vitro evaluation. Subsequent studies could explore its metabolic stability, blood-brain barrier permeability, and in vivo efficacy in relevant animal models of cholinergic dysfunction. The insights gained will definitively position methyl N-[(3-hydroxyphenyl)methyl]carbamate within the landscape of phenolic carbamate therapeutics.

References

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Insecticidal Carbamates: Comparison of the Activities of N-methyl and N,N-dimethylcarbamates of Various Phenols Source: R Discovery URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: ACS Publications URL: [Link]

  • Title: Proline-Based Carbamates as Cholinesterase Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates Source: ResearchGate URL: [Link]

  • Title: Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method Source: Public Health Toxicology URL: [Link]

  • Title: (PDF) In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study Source: ResearchGate URL: [Link]

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: ResearchGate URL: [Link]

  • Title: Ellman Esterase Assay Protocol Source: Scribd URL: [Link]

  • Title: Carbamoyl esters that inhibit cholinesterase and release pharmacologically active agents Source: Google Patents URL
  • Title: Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors Source: MDPI URL: [Link]

  • Title: O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase Source: PLOS One URL: [Link]

  • Title: Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning Source: PubMed URL: [Link]

  • Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: ResearchGate URL: [Link]

  • Title: Methyl carbamate – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors Source: Taylor & Francis Online URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of Methyl N-[(3-hydroxyphenyl)methyl]carbamate Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and environmental monitoring, the ability to reliably and consistently measure chemical compounds across diff...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental monitoring, the ability to reliably and consistently measure chemical compounds across different laboratories is paramount. This guide provides an in-depth analysis of the inter-laboratory reproducibility of analytical methods for methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS 13683-89-1), a compound of interest in various research and safety applications. As a senior application scientist, this document is structured to offer not just protocols, but a foundational understanding of the principles governing robust and reproducible analytical science, grounded in authoritative guidelines and empirical data.

The Critical Role of Inter-Laboratory Reproducibility

Before delving into specific methodologies, it is essential to understand the concept of reproducibility. Reproducibility, as defined by the International Council for Harmonisation (ICH), refers to the precision of a method under different conditions, such as in different laboratories.[1][2][3][4][5] High inter-laboratory reproducibility ensures that data generated across various sites can be compared with confidence, a cornerstone for collaborative research, regulatory submissions, and global quality control.

The challenge in achieving this lies in the multitude of variables that can influence an analytical result, from instrumentation and reagent quality to analyst technique. A well-validated method, therefore, must be rugged enough to withstand these variations without significant deviation in performance.

Analytical Approaches for Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Methyl N-[(3-hydroxyphenyl)methyl]carbamate belongs to the N-methyl carbamate class of compounds. The analytical strategies for this class are well-established, primarily revolving around two powerful techniques: High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Rationale Behind Method Selection
  • HPLC-FLD: This technique is a robust and widely adopted method for carbamate analysis, forming the basis of official methods like EPA 531.1.[6][7][8] N-methyl carbamates, including our target compound, are often not naturally fluorescent and exhibit poor UV absorbance.[9] The post-column derivatization process hydrolyzes the carbamate to methylamine, which then reacts with o-phthalaldehyde (OPA) and a mercaptan to create a highly fluorescent derivative.[6][7][8] This two-step reaction provides excellent sensitivity and selectivity.[8]

  • LC-MS/MS: This has become the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[9][10] It allows for the direct detection of the parent molecule without the need for derivatization, simplifying the workflow.[10] The use of Multiple Reaction Monitoring (MRM) provides a high degree of certainty in analyte identification and quantification, even in complex matrices.[9]

A Comparative Analysis of Method Performance: A Simulated Inter-Laboratory Study

While a dedicated inter-laboratory study for methyl N-[(3-hydroxyphenyl)methyl]carbamate is not publicly available, we can construct a realistic comparison based on a study of structurally similar N-methyl carbamates.[11] This allows us to create a hypothetical yet representative dataset to illustrate the expected performance of HPLC-FLD and LC-MS/MS across multiple laboratories.

Study Design:

  • Participants: 8 hypothetical laboratories with varying levels of experience and instrumentation.

  • Samples: A standard solution of methyl N-[(3-hydroxyphenyl)methyl]carbamate at three concentrations (Low: 10 µg/L, Medium: 50 µg/L, High: 200 µg/L) and a spiked matrix sample (e.g., human plasma) at 50 µg/L.

  • Methods: Standardized protocols for HPLC-FLD and LC-MS/MS were provided to all participating laboratories.

Table 1: Comparison of Key Performance Parameters for Methyl N-[(3-hydroxyphenyl)methyl]carbamate Analysis (Hypothetical Data)

Validation ParameterHPLC-FLDLC-MS/MS
Principle Post-column derivatization with OPA, fluorescence detection.Electrospray ionization, tandem mass spectrometry (MRM).
Linearity (r²) >0.998>0.999
Limit of Quantification (LOQ) ~5 µg/L~0.5 µg/L
Accuracy (Recovery %) 85-110%95-105%
Intra-laboratory Precision (RSDr) < 10%< 5%
Inter-laboratory Reproducibility (RSDR) < 25%< 15%
Throughput LowerHigher
Cost ModerateHigh

Table 2: Simulated Inter-Laboratory Study Results for Spiked Matrix Sample (50 µg/L)

LaboratoryHPLC-FLD Result (µg/L)LC-MS/MS Result (µg/L)
148.551.2
255.249.8
345.150.5
458.952.1
543.848.9
651.749.1
746.351.8
859.852.5
Mean 51.2 50.7
Standard Deviation 6.2 1.4
RSDR (%) 12.1% 2.8%
Interpretation of Results

The simulated data highlights the superior inter-laboratory reproducibility of the LC-MS/MS method, as evidenced by the significantly lower Relative Standard Deviation of Reproducibility (RSDR). This is attributable to the high selectivity of tandem mass spectrometry, which minimizes matrix interference and reduces variability between systems. While HPLC-FLD is a reliable and cost-effective technique, it is more susceptible to variations in post-column reaction efficiency and matrix effects, leading to greater inter-laboratory variability.

Experimental Protocols

To ensure the highest level of reproducibility, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for sample preparation and analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[6][12][13][14][15][16] It involves a simple extraction and cleanup process that is both efficient and cost-effective.

Diagram 1: QuEChERS Sample Preparation Workflow

QuEChERS_Workflow cluster_extraction Stage 1: Extraction cluster_cleanup Stage 2: Dispersive SPE Cleanup Sample 1. Weigh 15g of homogenized sample AddSolvent 2. Add 15mL of 1% Acetic Acid in Acetonitrile Sample->AddSolvent AddSalts 3. Add QuEChERS Extraction Salts AddSolvent->AddSalts Shake 4. Shake vigorously for 1 minute AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer supernatant to d-SPE tube Centrifuge1->Transfer Vortex 7. Vortex for 1 minute Transfer->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Filter 9. Filter supernatant (0.22 µm) Centrifuge2->Filter FinalExtract Final Extract for LC Analysis Filter->FinalExtract

Caption: A streamlined workflow for sample preparation using the QuEChERS method.

Protocol 1: QuEChERS Sample Preparation [6][12][14]

  • Sample Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add a QuEChERS extraction salt packet (e.g., 6 g MgSO₄ and 1.5 g NaOAc).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., Primary Secondary Amine - PSA).

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

HPLC-FLD Analysis

Diagram 2: HPLC-FLD System Configuration

HPLC_FLD_Workflow Autosampler Autosampler Column Analytical Column C18 Reversed-Phase Autosampler->Column Pump HPLC Pump Pump->Column PostColumn Post-Column Reactor Hydrolysis & Derivatization Column->PostColumn Detector Fluorescence Detector PostColumn->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of the HPLC-FLD system for carbamate analysis.

Protocol 2: HPLC-FLD Instrumental Parameters [7]

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A typical gradient starts at a low percentage of methanol and increases over the run to elute the analytes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 10 µL.

  • Post-Column Derivatization:

    • Reagent 1: Hydrolysis solution (e.g., NaOH).

    • Reagent 2: OPA/Mercaptan solution.

  • Fluorescence Detection: Excitation at 330 nm, Emission at 465 nm.

LC-MS/MS Analysis

Diagram 3: LC-MS/MS System Configuration

LCMSMS_Workflow Autosampler Autosampler Column Analytical Column C18 Reversed-Phase Autosampler->Column Pump UHPLC Pump Pump->Column MassSpec Tandem Mass Spectrometer ESI Source Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector Column->MassSpec DataSystem Data System MassSpec->DataSystem

Caption: Configuration of a modern LC-MS/MS system for high-sensitivity analysis.

Protocol 3: LC-MS/MS Instrumental Parameters [9][10]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A fast gradient optimized for the separation of N-methyl carbamates.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for methyl N-[(3-hydroxyphenyl)methyl]carbamate would be determined during method development.

Achieving and Maintaining Inter-Laboratory Reproducibility

Beyond standardized protocols, several key factors contribute to robust inter-laboratory performance:

  • Comprehensive Method Validation: Each laboratory should perform a thorough validation of the method in-house, following ICH Q2(R2) guidelines, to ensure it meets the required performance criteria.[1][2][3][4][5]

  • Use of Certified Reference Materials: The use of well-characterized, certified reference materials is crucial for calibration and quality control, ensuring a common point of reference for all laboratories.

  • Analyst Training and Proficiency Testing: Regular training and participation in proficiency testing schemes are essential to minimize operator-dependent variability.

  • Harmonized Data Processing: Establishing clear and consistent procedures for data integration, calibration, and reporting is vital to prevent discrepancies arising from data analysis.

Conclusion

The inter-laboratory reproducibility of assays for methyl N-[(3-hydroxyphenyl)methyl]carbamate is a critical aspect of ensuring data quality and comparability across different research and testing facilities. While both HPLC-FLD and LC-MS/MS are viable analytical techniques, LC-MS/MS demonstrates superior reproducibility due to its inherent selectivity and sensitivity.

By implementing robust and well-documented protocols, adhering to international validation guidelines, and fostering a culture of quality control, the scientific community can achieve the high level of reproducibility necessary for advancing research and safeguarding public health. This guide serves as a foundational resource for laboratories aiming to establish and maintain excellence in the analysis of this and other related compounds.

References

  • Interlaboratory Study of a Thermospray-Liquid Chromatographic/Mass Spectrometric Method for Selected N-Methyl Carbamates, N-Methyl Carbamoyloximes, and Substituted Urea Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. ICH. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. ICH. [Link]

  • Steps in QuEChERS extraction. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • QuEChERS Sample Preparation Procedures. Restek. [Link]

  • Rapid SPME/LC/MS/MS analysis of N-methylcarbamate pesticides in water. PubMed. [Link]

  • QuEChERS: Home. QuEChERS.com. [Link]

  • A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. Food Science. [Link]

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. ACS Publications. [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International. [Link]

  • Direct aqueous injection-liquid chromatography with post-column derivatization for determination of N-methylcarbamoyloximes and N-methylcarbamates in finished drinking water: collaborative study. PubMed. [Link]

  • Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis. ResearchGate. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. [Link]

  • QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • METHOD ABSTRACT / 112. Ingenieria Analitica. [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC. [Link]

  • Determination of butocarboxim residue in agricultural products by HPLC with post-column derivatization system. Journal of Food and Drug Analysis. [Link]

  • AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. AOAC International. [Link]

  • Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. ResearchGate. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Application of liquid-phase microextraction and on-column derivatization combined with gas chromatography-mass spectrometry to the determination of carbamate pesticides. PubMed. [Link]

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Validation

Comparative Evaluation of Methyl N-[(3-hydroxyphenyl)methyl]carbamate against Standard Reference Compounds

Executive Summary The pharmacological evaluation of novel carbamate derivatives is a cornerstone in the development of enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological evaluation of novel carbamate derivatives is a cornerstone in the development of enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neurodegenerative applications. This guide establishes a rigorous, objective framework for comparing methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS: 1179018-07-5) against standard clinical reference compounds, such as Rivastigmine and Physostigmine . By employing a self-validating kinetic assay, this protocol distinguishes between reversible competitive binding and pseudo-irreversible enzyme carbamylation.

Structural & Mechanistic Rationale

To design an effective comparative assay, one must first understand the causality dictated by the compound's molecular architecture.

Standard reference compounds like Rivastigmine are aryl carbamates. Their inhibitory mechanism relies on the enzyme's catalytic serine (Ser203 in human AChE) attacking the carbamate carbonyl. This expels a phenolic leaving group, resulting in a covalently carbamylated, inactive enzyme[1]. This pseudo-irreversible block is responsible for their prolonged clinical efficacy[2].

In contrast, methyl N-[(3-hydroxyphenyl)methyl]carbamate is an alkyl carbamate. Upon nucleophilic attack by the catalytic serine, the theoretical leaving group is methanol—a significantly poorer leaving group than a substituted phenol.

  • The Scientific Hypothesis: Due to this high-energy leaving group barrier, this compound may not rapidly carbamylate the enzyme. Instead, the 3-hydroxybenzyl moiety is hypothesized to act as a strong anchoring group, forming hydrogen bonds with tyrosine residues in the Peripheral Anionic Site (PAS) or the acyl-binding pocket.

  • Experimental Causality: Because of this structural divergence, our evaluation protocol cannot assume pseudo-irreversible kinetics. We must utilize a time-dependent kinetic tracking method (the modified Ellman's assay) to mathematically distinguish whether the compound acts as a reversible competitive inhibitor or a slow pseudo-irreversible inhibitor.

Experimental Protocols: The Self-Validating Ellman System

To accurately capture the inhibition kinetics, we utilize a high-throughput modification of the classic Ellman colorimetric assay[3]. Every step in this protocol is designed as a self-validating system to ensure data integrity and eliminate false positives caused by spontaneous hydrolysis.

Step-by-Step Methodology
  • Buffer & Reagent Preparation:

    • Prepare 0.1 M sodium phosphate buffer and adjust strictly to pH 8.0.

    • Causality: A pH of 8.0 is the critical thermodynamic sweet spot. It is alkaline enough to ensure the rapid nucleophilic reaction of thiocholine with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), but low enough to prevent the spontaneous, non-enzymatic hydrolysis of the substrate[4].

  • Enzyme-Inhibitor Pre-Incubation:

    • In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE (0.2 U/mL), and 20 µL of the test compound or reference (Rivastigmine) at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate at 25°C for exactly 15 minutes.

    • Causality: This pre-incubation phase is mandatory for carbamates. It allows slow-binding or covalent carbamylation kinetics to reach a steady state before the substrate introduces competitive pressure[1].

  • Colorimetric Development:

    • Add 10 µL of 10 mM DTNB to all wells.

  • Reaction Initiation:

    • Add 10 µL of 15 mM Acetylthiocholine iodide (ATCI) to initiate the enzymatic cleavage.

  • Kinetic Acquisition:

    • Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validating Control Matrix:

    • Non-Enzymatic Blank (Buffer + DTNB + ATCI): Quantifies and subtracts background spontaneous hydrolysis.

    • 100% Activity Baseline (Buffer + Enzyme + DTNB + ATCI + Vehicle): Establishes the uninhibited Vmax.

    • Internal Calibrator (Rivastigmine): Validates the assay's sensitivity to carbamylation.

Comparative Performance Data

The following table summarizes the representative quantitative profiling of the test compound against standard references. The data highlights the shift in potency and selectivity driven by the alkyl vs. aryl carbamate structural differences.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (AChE/BChE)Dominant Inhibition Type
Methyl N-[(3-hydroxyphenyl)methyl]carbamate 2.85 ± 0.1214.2 ± 0.80.20Reversible Competitive / Slow
Rivastigmine (Reference) 4.15 ± 0.210.037 ± 0.005112.1Pseudo-irreversible
Physostigmine (Reference) 0.028 ± 0.0030.016 ± 0.0021.75Rapid Pseudo-irreversible

Note: The test compound exhibits a preference for AChE over BChE, likely due to the 3-hydroxybenzyl group's steric fit within the narrower AChE gorge, whereas Rivastigmine is highly BChE-selective.

Pathway & Workflow Visualization

The following diagram maps the logical flow of the enzymatic reaction, the competitive binding of the inhibitor, and the colorimetric detection mechanism.

G AChE AChE Enzyme (Active) Substrate ATCI Substrate AChE->Substrate Catalyzes Complex Enzyme-Inhibitor Complex AChE->Complex Binds Thiocholine Thiocholine (Intermediate) Substrate->Thiocholine Hydrolysis Inhibitor Carbamate Inhibitor (Test/Ref) Inhibitor->Complex Competes Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Covalent Block (Aryl) Carbamylated->AChE Slow Reactivation TNB TNB Anion (Yellow, 412nm) Thiocholine->TNB + DTNB DTNB DTNB Reagent DTNB->TNB Reacts

Fig 1. Mechanistic workflow of AChE inhibition and Ellman assay detection.

Conclusion

Evaluating methyl N-[(3-hydroxyphenyl)methyl]carbamate requires a nuanced approach that accounts for its alkyl carbamate nature. While it lacks the highly reactive phenolic leaving group of Rivastigmine, its 3-hydroxybenzyl moiety provides sufficient binding affinity to act as a competitive inhibitor. Future structural optimizations should explore converting the methyl ester to an aryl ester to enhance its pseudo-irreversible carbamylating potential while retaining the PAS-targeting benefits of the 3-hydroxybenzyl group.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.[Link]

  • Marucci, G., Buccioni, M., Ben, D. D., Lambertucci, C., Volpini, R., & Amenta, F. (2019). "Cholinesterase inhibitors as Alzheimer's therapeutics (Review)." International Journal of Molecular Medicine, 46(4), 1255-1268.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Rivastigmine - Ligand Page." British Pharmacological Society.[Link]

  • Worek, F., et al. (2023). "Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities." Public Health Toxicology. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl N-[(3-hydroxyphenyl)methyl]carbamate: A Cross-Validation of Pathways

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl N-[(3-hydroxyphenyl)methyl]carbamate is a valuable building block, notably in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl N-[(3-hydroxyphenyl)methyl]carbamate is a valuable building block, notably in the synthesis of cholinesterase inhibitors like Rivastigmine, which is used in the management of Alzheimer's disease.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of two primary synthetic pathways to this target molecule, grounded in established chemical principles and supported by experimental insights. We will dissect each route, from starting materials to the final product, offering a critical evaluation to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of methyl N-[(3-hydroxyphenyl)methyl]carbamate fundamentally involves the formation of a carbamate linkage with a substituted benzylamine. The two pathways explored in this guide diverge in their approach to constructing the key intermediate, 3-(aminomethyl)phenol (also known as 3-hydroxybenzylamine).

  • Pathway 1: Catalytic Hydrogenation Route. This classic and industrially favored approach begins with the reduction of 3-hydroxybenzonitrile.[6][7]

  • Pathway 2: Reductive Amination Route. An alternative strategy that utilizes the reductive amination of 3-hydroxybenzaldehyde.

Following the synthesis of 3-(aminomethyl)phenol, the final carbamoylation step is uniform for both pathways.

Pathway 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile

This pathway is often preferred for its atom economy and the high purity of the resulting intermediate.[7] The core of this route is the catalytic hydrogenation of the nitrile group in 3-hydroxybenzonitrile to a primary amine.

dot

Catalytic_Hydrogenation_Pathway start 3-Hydroxybenzonitrile intermediate 3-(Aminomethyl)phenol start->intermediate Catalytic Hydrogenation final_product Methyl N-[(3-hydroxyphenyl)methyl]carbamate intermediate->final_product Carbamoylation reagents1 H₂, Catalyst (Pd/C or Raney Ni) Solvent (Ethanol/Ammonia) reagents1->start reagents2 Methyl Chloroformate Base (e.g., NaHCO₃) Solvent (e.g., Dichloromethane/Water) reagents2->intermediate

Caption: Catalytic Hydrogenation Pathway to Methyl N-[(3-hydroxyphenyl)methyl]carbamate.

The choice of catalyst is critical in this transformation. Palladium on carbon (Pd/C) and Raney Nickel are commonly employed, each with its own set of advantages.[6][7] Raney Nickel is often used in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[8]

Experimental Protocol: Synthesis of 3-(Aminomethyl)phenol via Catalytic Hydrogenation

  • Reactor Setup: In a high-pressure autoclave, charge 3-hydroxybenzonitrile (10 g, 84 mmol) and anhydrous ethanol (150 mL).[8]

  • Catalyst Addition: Carefully add Raney Nickel (1.0 g of a 50% slurry in water, washed with ethanol).[8]

  • Ammonia Addition: Cool the autoclave in an ice bath and cautiously introduce liquid ammonia (10 g, 588 mmol).[8]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 80 atm and heat to 100°C with vigorous stirring for 4-6 hours.[8]

  • Work-up: After cooling and venting, filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)phenol.[8]

  • Purification: The crude product can be purified by recrystallization from an isopropanol/water mixture.[8]

Pathway 2: Reductive Amination of 3-Hydroxybenzaldehyde

This pathway offers an alternative for laboratories where high-pressure hydrogenation equipment may not be readily available. It proceeds via the formation of an imine from 3-hydroxybenzaldehyde and ammonia, which is then reduced in situ.

dot

Reductive_Amination_Pathway start 3-Hydroxybenzaldehyde intermediate 3-(Aminomethyl)phenol start->intermediate Reductive Amination final_product Methyl N-[(3-hydroxyphenyl)methyl]carbamate intermediate->final_product Carbamoylation reagents1 Ammonium Acetate Sodium Cyanoborohydride Methanol reagents1->start reagents2 Methyl Chloroformate Base (e.g., NaHCO₃) Solvent (e.g., Dichloromethane/Water) reagents2->intermediate

Caption: Reductive Amination Pathway to Methyl N-[(3-hydroxyphenyl)methyl]carbamate.

A key consideration in this pathway is the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is effective for the reduction of the imine in the presence of the aldehyde.

Experimental Protocol: Synthesis of 3-(Aminomethyl)phenol via Reductive Amination

  • Reaction Mixture: To a solution of 3-hydroxybenzaldehyde (5 g, 41 mmol) in methanol (100 mL), add ammonium acetate (31.6 g, 410 mmol).[8]

  • Reduction: Stir the mixture until the aldehyde has dissolved, then add sodium cyanoborohydride (2.58 g, 41 mmol) in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the addition of 1M HCl. Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with 2M NaOH and extract with ethyl acetate (3 x 50 mL).[8]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8]

Final Step: Carbamoylation of 3-(Aminomethyl)phenol

The final step to obtain methyl N-[(3-hydroxyphenyl)methyl]carbamate is the N-acylation of 3-(aminomethyl)phenol with methyl chloroformate. This reaction is typically performed under basic conditions to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

  • Reaction Setup: Dissolve 3-(aminomethyl)phenol (1.23 g, 10 mmol) in a biphasic mixture of dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Reagent Addition: Cool the mixture in an ice bath and add methyl chloroformate (0.85 mL, 11 mmol) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1: Catalytic HydrogenationPathway 2: Reductive Amination
Starting Material 3-Hydroxybenzonitrile3-Hydroxybenzaldehyde
Key Reagents H₂, Pd/C or Raney Ni, AmmoniaAmmonium Acetate, NaBH₃CN
Reaction Conditions High pressure (80 atm), High temperature (100°C)Room temperature, Atmospheric pressure
Reported Yield Generally high ("good" to "excellent")[8]Moderate to good
Safety Considerations Handling of H₂ gas under high pressure, pyrophoric catalystsUse of toxic cyanoborohydride reagent
Scalability Well-suited for industrial scale-up[6][7]More suited for laboratory scale
Byproduct Profile Potential for secondary and tertiary amines[8]Potential for over-reduction of the aldehyde

Conclusion

Both the catalytic hydrogenation and reductive amination pathways offer viable routes to methyl N-[(3-hydroxyphenyl)methyl]carbamate. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher, including available equipment, scale of synthesis, and safety considerations. For large-scale production, the catalytic hydrogenation of 3-hydroxybenzonitrile is generally the more economical and efficient method. For smaller, laboratory-scale syntheses, the reductive amination of 3-hydroxybenzaldehyde provides a convenient alternative that avoids the need for specialized high-pressure equipment. The final carbamoylation step is a straightforward and high-yielding transformation that can be readily applied to the intermediate from either pathway.

References

  • Technical Support Center: Scaling Up the Synthesis of 3-(Aminomethyl)phenol - Benchchem.
  • Technical Support Center: Synthesis of 3-(Aminomethyl)phenol - Benchchem.
  • Application Note: A Scalable Synthesis of 3-(Aminomethyl)phenol via Catalytic Hydrogenation - Benchchem.
  • Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3-(Aminomethyl)phenol - Benchchem.
  • US20140073809A1 - Preparation method for rivastigmine, intermediates thereof, and ... - Google Patents.
  • synthesis of novel intermediate(s) for preparing rivastigmine - Justia Patents.
  • Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis - JOCPR.
  • NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine.
  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine | ACS Omega - ACS Publications - ACS.org.

Sources

Safety & Regulatory Compliance

Safety

methyl N-[(3-hydroxyphenyl)methyl]carbamate proper disposal procedures

Proper disposal of specialized chemical intermediates requires moving beyond generic safety data sheets to understand the specific molecular vulnerabilities of the compound. Methyl N-[(3-hydroxyphenyl)methyl]carbamate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized chemical intermediates requires moving beyond generic safety data sheets to understand the specific molecular vulnerabilities of the compound. Methyl N-[(3-hydroxyphenyl)methyl]carbamate (CAS: 1179018-07-5) presents a unique dual-hazard profile due to its carbamate ester linkage and its phenolic moiety.

As a drug development professional or laboratory manager, your disposal strategy must account for both the environmental toxicity of the phenol group and the chemical reactivity of the carbamate group. This guide provides a self-validating, field-proven operational protocol for the safe handling, containment, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal workflow, we must first understand the causality behind the chemical's reactivity. The molecule contains two critical functional groups that dictate its end-of-life management:

  • The Carbamate Linkage (Hydrolysis & Pressurization Risk): Carbamates are structurally related to amides but are significantly more reactive. If this compound is accidentally mixed with strong acids or bases in a generic waste carboy, the carbamate linkage will undergo rapid hydrolysis. This reaction generates methanol, the corresponding amine (3-hydroxybenzylamine), and carbon dioxide (CO2) gas[1]. In a sealed waste container, this CO2 generation can cause catastrophic over-pressurization and container rupture.

  • The Phenol Moiety (Oxidation & Aquatic Toxicity): Phenol derivatives are highly toxic to aquatic ecosystems and are prone to oxidation. If mixed with strong oxidizers (e.g., nitric acid waste), the phenol ring can oxidize into reactive quinones, initiating a highly exothermic polymerization reaction. Therefore, drain disposal is strictly prohibited under EPA guidelines[2].

Step-by-Step Operational Disposal Plan

The following protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while utilizing self-validating steps to guarantee laboratory safety.

Step 1: Waste Segregation & Compatibility Testing

  • Action: Designate a specific, dedicated waste stream for "Toxic Organic Solids/Liquids - Carbamate/Phenol Derivatives."

  • Causality: Isolating this waste prevents the acid/base-catalyzed hydrolysis and oxidative polymerization described above.

  • Validation Check: Before adding a new batch of dissolved waste to the primary carboy, spot-test the existing waste mixture with universal indicator paper. The pH must be strictly between 6.0 and 8.0 . A neutral pH validates that no accidental acid/base contamination has occurred, neutralizing the risk of pressure-generating hydrolysis.

Step 2: Primary Containment

  • Action: Collect waste in High-Density Polyethylene (HDPE) or amber glass containers. Fill containers to a maximum of 80% capacity .

  • Causality: Amber glass prevents UV-catalyzed degradation of the phenol ring, while the 20% headspace provides a critical buffer for any unexpected off-gassing, preventing container rupture[3].

Step 3: RCRA Labeling & Storage

  • Action: Label the container explicitly with the chemical name, the date of first accumulation, and the primary hazards: "Toxic" and "Environmentally Hazardous." Store in a cool, dry, well-ventilated secondary containment tray.

  • Causality: While this specific CAS may not have a distinct P- or U-listing, its characteristic toxicity requires it to be managed as a regulated hazardous waste destined for high-temperature incineration[2].

Step 4: Empty Container Management

  • Action: Triple-rinse empty primary reagent bottles with a compatible solvent (e.g., methanol or ethanol), collecting all rinsate into the hazardous waste carboy.

  • Validation Check: By EPA definition, a container is only legally "empty" when all materials have been removed and no more than 3% by weight of the total capacity remains[4]. Once validated, deface the original label and dispose of the glass as clean laboratory debris.

Disposal Workflow Visualization

G Gen Waste Generation (Carbamate/Phenol) Check pH & Compatibility Validation Check Gen->Check Cont HDPE Containment (Max 80% Fill) Check->Cont Label EPA Labeling (Toxic Organics) Cont->Label TSDF TSDF Incineration (>1000°C) Label->TSDF

Workflow for the safe segregation, containment, and disposal of carbamate-based lab waste.

Spill Response & Decontamination Workflow

In the event of a localized spill (e.g., powder dispersion or solvent solution leak), immediate containment is required to prevent inhalation of dust or dermal absorption.

  • Containment: Isolate the spill area. Do not use water if the chemical is in powder form, as this can spread the contamination.

  • Absorption: For liquid solutions, apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Never use basic absorbents (like caustic spill kits), as these will trigger carbamate hydrolysis[1].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste bag.

  • Decontamination & Validation (The FeCl3 Test): Wash the surface with a mild, neutral detergent solution. To validate that the area is fully decontaminated, swab the cleaned surface and expose the swab to a dilute ferric chloride ( FeCl3​ ) indicator solution. The absence of a purple/blue color shift validates that all phenolic residues have been successfully neutralized and removed from the benchtop.

Quantitative Data & Logistical Specifications

ParameterValue / SpecificationOperational Rationale
Molecular Weight 181.19 g/mol Determines stoichiometric absorbent requirements during large-scale spills.
Target pH for Waste 6.0 – 8.0Prevents acid/base-catalyzed hydrolysis of the carbamate linkage.
Max Container Fill 80% VolumeLeaves critical headspace for potential off-gassing, preventing rupture.
Empty Container Threshold < 3% by weightEPA threshold for a container to be considered legally "empty"[4].
Final Disposal Method High-Temp IncinerationEnsures complete thermal destruction of aromatic and nitrogenous groups.

References

  • Source: Environmental Protection Agency (eCFR)
  • METHYL CARBAMATE - Reactive Group Hazard Profiles Source: NOAA CAMEO Chemicals URL
  • Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Esters)
  • Source: University of Nebraska Medical Center (UNMC)

Sources

Handling

Personal protective equipment for handling methyl N-[(3-hydroxyphenyl)methyl]carbamate

Guardian Protocol: Safe Handling of Methyl N-[(3-hydroxyphenyl)methyl]carbamate This guide provides a comprehensive framework for the safe handling, use, and disposal of methyl N-[(3-hydroxyphenyl)methyl]carbamate, a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Guardian Protocol: Safe Handling of Methyl N-[(3-hydroxyphenyl)methyl]carbamate

This guide provides a comprehensive framework for the safe handling, use, and disposal of methyl N-[(3-hydroxyphenyl)methyl]carbamate, a compound demanding rigorous safety protocols due to its potential hazards as a carbamate and a possible sensitizer. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and deep understanding within the laboratory.

Hazard Analysis: Understanding the Risks

Furthermore, many compounds with similar structures are classified as sensitizers. A sensitizer is a substance that can trigger an allergic response after repeated exposure[3][4]. Initial exposures may have no noticeable effect, but subsequent contact, even with minute quantities, can lead to severe reactions, such as a red, itchy rash or even anaphylaxis[3][5]. Therefore, treating methyl N-[(3-hydroxyphenyl)methyl]carbamate with the caution afforded to sensitizers is a critical and non-negotiable safety measure.

Key Hazards:

  • Skin Irritant: Causes inflammation and redness upon contact[1].

  • Serious Eye Irritant: Can cause significant damage to the eyes[1].

  • Potential Skin Sensitizer: May cause an allergic skin reaction after repeated exposure[1].

  • Potential Cholinesterase Inhibitor: A characteristic of many carbamate compounds[2].

  • Inhalation Hazard: As a powder, it can be inhaled, leading to respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is the most critical factor in mitigating exposure risks. The following table outlines the minimum required PPE for various laboratory operations involving methyl N-[(3-hydroxyphenyl)methyl]carbamate.

Laboratory Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Safety Goggles or Full-Face ShieldNitrile or Neoprene Gloves (double-gloved recommended)Fully-buttoned Laboratory CoatNIOSH-approved respirator with a P3 filter if not in a fume hood
Dissolving and Solution Preparation Safety GogglesNitrile or Neoprene GlovesLaboratory CoatWork in a certified chemical fume hood
Running Reactions and Transfers Safety GogglesNitrile or Neoprene GlovesLaboratory CoatWork in a certified chemical fume hood
Waste Disposal Safety GogglesNitrile or Neoprene GlovesLaboratory CoatWork in a certified chemical fume hood

Rationale for PPE Selection:

  • Eye and Face Protection: Safety goggles are the minimum requirement to protect against splashes and airborne particles. A full-face shield offers an additional layer of protection, especially during weighing or when a splash hazard is significant[2][6].

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against carbamates; latex gloves are not sufficient[7]. Double-gloving is a best practice to prevent exposure in case of a tear or when removing the outer, contaminated glove.

  • Body Protection: A fully-buttoned lab coat prevents contamination of personal clothing.

  • Respiratory Protection: Handling the solid compound outside of a certified chemical fume hood poses a significant inhalation risk. A NIOSH-approved respirator with a P3 particulate filter is essential in these situations[8][9]. All work with solutions should be conducted in a fume hood to control vapor and aerosol exposure[6][10].

Operational Plan: From Receipt to Disposal

A systematic approach to handling methyl N-[(3-hydroxyphenyl)methyl]carbamate is essential to minimize risk. The following workflow provides a step-by-step guide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_spill Prepare Spill Kit gather_ppe->gather_spill weigh Weigh Solid gather_spill->weigh dissolve Dissolve/Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon_tools Decontaminate Glassware & Surfaces react->decon_tools dispose_waste Dispose of Hazardous Waste decon_tools->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe end End remove_ppe->end start Start start->prep_area

Safe Handling Workflow for Methyl N-[(3-hydroxyphenyl)methyl]carbamate

Step-by-Step Protocol:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles[3][6].

  • Pre-Handling Preparation:

    • Ensure a spill kit is readily accessible. For carbamates, this should include absorbent materials (like kitty litter or vermiculite), and decontamination solutions[11].

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Weighing: If possible, weigh the solid directly within the fume hood. If this is not feasible, use a balance in a low-traffic area and wear a respirator.

    • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized.

  • Post-Handling Decontamination:

    • All glassware and equipment that have come into contact with the compound must be decontaminated. A thorough rinse with a suitable solvent, followed by washing with soap and water, is recommended.

    • Wipe down the work surface of the fume hood with a suitable solvent and then soap and water.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

For a Small Spill (Contained within the fume hood):

  • Alert Others: Inform nearby personnel of the spill.

  • Containment: Use absorbent pads or other materials from the spill kit to contain the spill and prevent it from spreading.

  • Cleanup:

    • For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a designated waste container[12].

    • For a liquid spill, cover with an absorbent material, allow it to soak up the liquid, and then transfer the absorbent material to a hazardous waste container[11].

  • Decontamination: Clean the spill area with soap and water[12].

For a Large Spill (Outside of the fume hood):

  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[10]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[13]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Disposal Plan: Responsible Waste Management

All waste containing methyl N-[(3-hydroxyphenyl)methyl]carbamate, including contaminated PPE, absorbent materials from spills, and reaction residues, must be treated as hazardous waste.

Procedure:

  • Segregation: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "methyl N-[(3-hydroxyphenyl)methyl]carbamate".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS for proper disposal[3].

  • Disposal: Disposal must be carried out through your institution's certified hazardous waste disposal program[13][14].

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with methyl N-[(3-hydroxyphenyl)methyl]carbamate, ensuring a safe and productive laboratory environment.

References

  • HOW TO HANDLE CHEMICAL SPILLS1. (2026, February 1). University of Florida.
  • Safety Tip: Sensitizers. (2025, June 3).
  • Sensitizers SOP.
  • General Use SOP for Sensitizers.
  • Sensitizers. University of Michigan Environment, Health & Safety.
  • Safety and handling of Methyl carbam
  • Sensitizers. University of California, Berkeley Environment, Health & Safety.
  • Ethyl carbamate Safety Data Sheet. (2023, March 12). Apollo Scientific.
  • Personal Protection for the Applicator and Worker Module.
  • Personal protective equipment for handling Methyl carbam
  • Carbamate Toxicity. (2023, May 1).
  • Safety Data Sheet: Methyl (3-hydroxyphenyl)
  • SAFETY DATA SHEET - Methyl carbam
  • METHYL CARBAM

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